BMS-P5
Descripción
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Propiedades
Fórmula molecular |
C27H33ClN6O2 |
|---|---|
Peso molecular |
509.0 g/mol |
Nombre IUPAC |
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C27H32N6O2.ClH/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17;/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3;1H/t16-,20+;/m0./s1 |
Clave InChI |
UMXWDEKCDIDCBA-VASSOYJASA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BMS-P5
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a potent and selective small molecule inhibitor of peptidylarginine deiminase 4 (PAD4), a critical enzyme in the formation of neutrophil extracellular traps (NETs). By inhibiting PAD4-mediated citrullination of histone H3, this compound effectively blocks the process of NETosis. This mechanism of action has significant therapeutic implications, particularly in diseases where NETs are implicated in the pathology, such as multiple myeloma (MM). In preclinical models of MM, this compound has been shown to delay disease progression and prolong survival, highlighting its potential as a novel anti-cancer agent. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is an orally active and selective inhibitor of peptidylarginine deiminase 4 (PAD4)[1][2]. The primary mechanism of action of this compound is the inhibition of PAD4's enzymatic activity, which plays a crucial role in the process of NETosis[3].
NETosis is a unique form of programmed cell death in neutrophils characterized by the release of decondensed chromatin, forming a web-like structure known as a neutrophil extracellular trap (NET)[3]. A key step in chromatin decondensation is the citrullination of arginine residues on histones, a post-translational modification catalyzed by PAD4[4]. Specifically, PAD4 converts arginine to citrulline on histone H3, which reduces the positive charge of the histone, weakens its interaction with DNA, and leads to chromatin unfolding[4].
This compound directly targets and inhibits PAD4, thereby preventing the citrullination of histone H3. This blockade of a critical step in NETosis results in the inhibition of NET formation. In the context of multiple myeloma, tumor cells have been shown to induce NET formation, which is believed to contribute to disease progression[3][4]. By preventing NET formation, this compound may alter the tumor microenvironment and impede tumor growth[3].
Signaling Pathway and Experimental Workflow
The signaling pathway leading to NETosis and the point of intervention by this compound are depicted below. This is followed by a generalized workflow for evaluating the in vitro efficacy of this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound against various PAD isotypes have been quantified.
| Target Enzyme | IC50 (nM) | Reference |
| PAD4 | 98 | [1][2] |
| PAD1 | >10,000 | [5] |
| PAD2 | >10,000 | [5] |
| PAD3 | >10,000 | [5] |
The in vivo efficacy of this compound has been demonstrated in a syngeneic mouse model of multiple myeloma.
| Parameter | Value | Treatment Protocol | Reference |
| Dosage | 50 mg/kg | Oral gavage, twice a day | [1] |
| Vehicle | 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) pH 4.6 | - | [1] |
| Outcome | Significantly delayed development of symptoms and prolonged survival of MM-bearing mice. | Treatment initiated 3 days after tumor cell injection. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PAD Enzyme Inhibition Assay
This assay measures the inhibitory potency of this compound against recombinant human PAD enzymes.
-
Reaction Setup:
-
Combine recombinant human PAD enzyme (PAD1, PAD2, PAD3, or PAD4) with recombinant histone H3 as a substrate.
-
The reaction buffer consists of 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl2[6].
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for enzymatic activity.
-
Detection of Citrullination:
-
Immunoblotting:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody against citrullinated histone H3 (e.g., Abcam ab5103)[6].
-
Use an IRDye-conjugated secondary antibody for detection and quantify the signal using a LiCor imaging system[6].
-
-
ELISA:
-
Coat a 96-well plate with histone H3.
-
Perform the enzymatic reaction in the wells.
-
Detect citrullinated histone H3 using a primary antibody (e.g., Abcam ab5103) followed by an HRP-conjugated secondary antibody and a colorimetric substrate[6].
-
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Citrullinated Histone H3
This protocol is used to detect the levels of citrullinated histone H3 in neutrophil lysates.
-
Sample Preparation:
-
Lyse neutrophils in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST[8].
-
Incubate the membrane with a rabbit polyclonal anti-citrullinated histone H3 (R2 + R8 + R17) antibody (Abcam ab5103) overnight at 4°C[7].
-
Wash the membrane three times with TBST.
-
Incubate with an HRP- or IRDye-conjugated goat anti-rabbit secondary antibody (e.g., IRDye 800CW-conjugated donkey anti-rabbit IgG) for 1 hour at room temperature[6][7].
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or infrared imaging)[7].
NETosis Induction and Visualization Assay
This assay assesses the ability of this compound to inhibit NET formation induced by multiple myeloma cells.
-
Cell Preparation:
-
Isolate neutrophils from mouse bone marrow or human peripheral blood using density gradient centrifugation[9].
-
Culture multiple myeloma cell lines (e.g., RPMI-8226) in RPMI-1640 medium supplemented with 10% FBS[10][11].
-
Prepare conditioned media (CM) by culturing MM cells to ~80% confluency, then replacing the media with serum-free media and collecting it after 24-48 hours. Centrifuge the CM to remove cell debris.
-
-
Treatment:
-
Visualization of NETs:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for DNA using a fluorescent dye such as DAPI or SYTOX Green[2][9]. SYTOX Green is a cell-impermeable dye that stains extracellular DNA, a hallmark of NETosis[9].
-
Optionally, co-stain with antibodies against NET-associated proteins like myeloperoxidase (MPO) or citrullinated histone H3.
-
-
Microscopy and Quantification:
In Vivo Murine Model of Multiple Myeloma
This model is used to evaluate the anti-tumor effects of this compound in a living organism.
-
Tumor Inoculation:
-
Inject DP42 multiple myeloma cells intravenously into syngeneic mice[3].
-
-
Treatment Regimen:
-
Monitoring and Endpoints:
-
Monitor the mice for disease symptoms, such as paralysis and hunched posture[3].
-
Record survival data.
-
At specified time points, euthanize a subset of mice for ex vivo analysis.
-
-
Ex Vivo Analysis:
-
Isolate bone marrow and quantify the percentage and absolute number of MM cells (e.g., CD138+) by flow cytometry.
-
Analyze the levels of citrullinated histone H3 in bone marrow flushes by western blot[3].
-
Conclusion
This compound is a highly selective and potent inhibitor of PAD4, with a clear mechanism of action centered on the blockade of NETosis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other PAD4 inhibitors in multiple myeloma and other NET-associated diseases. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of the scientific rationale and practical approaches to studying this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Automatic quantification of in vitro NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Isolation of Neutrophil Nuclei for Use in NETosis Assays [en.bio-protocol.org]
- 7. DNA Area and Netosis Analysis (DANA): A High-Throughput Method to Quantify Neutrophil Extracellular Traps in Fluorescent Microscope Images - ACR Meeting Abstracts [acrabstracts.org]
- 8. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RPMI 8226 Cells [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational Methodologies for the in vitro and in situ Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
BMS-P5: A Potent and Selective Inhibitor of Peptidylarginine Deiminase 4 (PAD4)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a potent, selective, and orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3][4] This enzyme plays a critical role in the process of neutrophil extracellular trap (NET) formation, also known as NETosis, through the citrullination of histones.[2][5] By inhibiting PAD4, this compound effectively blocks NET formation, a process implicated in the progression of certain malignancies, including multiple myeloma.[1][5][6] This document provides a comprehensive overview of this compound, including its target profile, mechanism of action, and detailed experimental protocols for its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound is the enzyme Peptidylarginine Deiminase 4 (PAD4).[1][4] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on various proteins, most notably histones.[2][5] This post-translational modification, known as citrullination, leads to the decondensation of chromatin, a crucial step in the formation of neutrophil extracellular traps (NETs).[2][5]
This compound acts as a selective inhibitor of PAD4, thereby preventing the citrullination of histone H3.[1][5] This inhibition of a key step in the NETosis pathway ultimately blocks the release of NETs.[1][5] In the context of multiple myeloma, NETs are thought to contribute to a pro-tumorigenic microenvironment; thus, by inhibiting their formation, this compound has been shown to delay disease progression in preclinical models.[1][2][5]
Signaling Pathway of PAD4-mediated NETosis and this compound Inhibition
Caption: The signaling pathway of PAD4-mediated NETosis and the inhibitory point of this compound.
Quantitative Data
The inhibitory activity of this compound against PAD4 and its selectivity over other PAD isozymes have been quantitatively determined.
| Parameter | Target | Value | Reference |
| IC50 | PAD4 | 98 nM | [1][7] |
| IC50 | PAD1 | >10 µM | [7] |
| IC50 | PAD2 | >10 µM | [7] |
| IC50 | PAD3 | >10 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
PAD Enzyme Inhibition Assay
This protocol is based on the methods described in the study by Li et al. (2020).[5]
Objective: To determine the in vitro inhibitory potency of this compound against recombinant human PAD enzymes.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
Recombinant histone H3 as a substrate
-
Assay Buffer: 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl2
-
This compound
-
Anti-citrullinated histone H3 rabbit polyclonal antibody (e.g., Abcam ab5103)
-
IRDye 800CW-conjugated or HRP-conjugated donkey anti-rabbit IgG secondary detection antibodies
-
96-well plates
-
Incubator
-
Plate reader or Western blot imaging system
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant PAD enzyme (PAD1, PAD2, PAD3, or PAD4) to each well.
-
Add the various concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding the recombinant histone H3 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction.
-
Detect the amount of citrullinated histone H3 using either an ELISA-based assay or by Western blot.
-
For ELISA: Coat a new plate with the reaction mixture, block, and then probe with the primary anti-citrullinated histone H3 antibody followed by the HRP-conjugated secondary antibody and a suitable substrate. Read the absorbance on a plate reader.
-
For Western Blot: Run the reaction samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary anti-citrullinated histone H3 antibody followed by the IRDye-conjugated secondary antibody. Quantify the band intensity using a LiCor imaging system.
-
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This protocol is adapted from the study by Li et al. (2020).[5]
Objective: To assess the ability of this compound to inhibit NET formation in isolated neutrophils.
Materials:
-
Isolated human or mouse neutrophils
-
This compound
-
NET-inducing stimuli (e.g., calcium ionophore, phorbol (B1677699) myristate acetate (B1210297) (PMA), or conditioned medium from multiple myeloma cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescent DNA dye (e.g., Sytox Green)
-
Fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Isolate neutrophils from fresh blood or bone marrow using density gradient centrifugation.
-
Seed the isolated neutrophils in a 96-well black, clear-bottom plate.
-
Pre-treat the neutrophils with various concentrations of this compound for 30 minutes.
-
Add the NET-inducing stimulus to the wells.
-
Incubate the plate for 4-8 hours at 37°C in a CO2 incubator.
-
Add the fluorescent DNA dye, which is impermeable to live cells, to stain the extracellular DNA of the NETs.
-
Quantify NET formation by measuring the fluorescence intensity using a plate reader or by capturing and analyzing images using a fluorescence microscope.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro and in vivo characterization of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PAD4. Its ability to block NET formation through the inhibition of histone citrullination provides a valuable tool for researchers investigating the role of NETosis in various pathological conditions, particularly in cancer biology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the further study and application of this compound in preclinical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound [chuchangbiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Labchem Catalog [labchem.com.my]
The Role of BMS-P5 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells within the bone marrow. The intricate crosstalk between myeloma cells and the bone marrow microenvironment is a critical driver of disease progression and drug resistance. A key component of this microenvironment, the neutrophil, has been shown to contribute to a pro-tumorigenic niche through the formation of Neutrophil Extracellular Traps (NETs). This process, known as NETosis, is dependent on the enzymatic activity of Peptidylarginine Deiminase 4 (PAD4). BMS-P5, a novel, selective, and orally active small molecule inhibitor of PAD4, has emerged as a promising therapeutic agent. This technical guide details the mechanism of action, preclinical efficacy, and experimental methodologies related to the role of this compound in disrupting the supportive microenvironment for multiple myeloma.
Introduction: Targeting the Tumor Microenvironment
The bone marrow microenvironment in multiple myeloma is a complex ecosystem of cellular and acellular components that supports the survival, proliferation, and drug resistance of malignant plasma cells.[1] Neutrophils, the most abundant immune cells in the bone marrow, have been identified as active contributors to this pathological niche.[1] In response to stimuli from myeloma cells, neutrophils can undergo NETosis, a unique form of cell death characterized by the release of a web-like structure composed of decondensed chromatin, histones, and granular proteins.[1] These NETs can promote a pro-tumorigenic environment.[1]
A critical enzyme in the initiation of NETosis is Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histone H3.[2] This post-translational modification leads to the loss of the positive charge of histones, weakening their interaction with DNA and facilitating chromatin decondensation.[2] Given its pivotal role in NET formation, PAD4 has become an attractive therapeutic target. This compound is a potent and selective inhibitor of PAD4, demonstrating a promising strategy to indirectly target multiple myeloma by modulating the tumor microenvironment.[1][3]
Mechanism of Action of this compound
This compound exerts its anti-myeloma effects not by directly targeting the cancer cells, but by inhibiting a key process in the bone marrow microenvironment. The primary mechanism of action is the selective inhibition of PAD4.[1][3]
-
Stimulation by Myeloma Cells: Multiple myeloma cells, both murine and human, release soluble factors that stimulate neutrophils.[1]
-
PAD4 Activation: This stimulation leads to the activation of PAD4 within the neutrophils.
-
Histone Citrullination: Activated PAD4 citrullinates arginine residues on histone H3.
-
NET Formation: The citrullination of histone H3 is a prerequisite for the chromatin decondensation necessary for NET formation.
-
Inhibition by this compound: this compound selectively binds to and inhibits PAD4, preventing histone H3 citrullination and thereby blocking the formation of NETs.[1]
By disrupting this pathway, this compound is hypothesized to reduce the pro-tumorigenic effects of NETs in the bone marrow, thus delaying the progression of multiple myeloma.[1][3]
Caption: Mechanism of Action of this compound in the Myeloma Microenvironment.
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in both in vitro and in vivo models of multiple myeloma.
In Vitro Activity
This compound demonstrates potent and selective inhibition of PAD4 with a half-maximal inhibitory concentration (IC50) of 98 nM.[3] Its primary in vitro effect is the prevention of NET formation induced by myeloma cells.
| Assay | Cell Lines/Conditions | Key Findings |
| PAD4 Inhibition | Recombinant PAD4 enzyme | IC50 = 98 nM[3] |
| NET Formation Inhibition | Mouse bone marrow neutrophils + DP42 or 5TGM1 conditioned medium | This compound significantly prevents MM-induced NET formation.[1] |
| NET Formation Inhibition | Human neutrophils + RPMI-8226 MM cells | This compound significantly inhibits NET formation induced by human MM cells.[1] |
| Apoptosis Induction | DP42 and 5TGM1 mouse myeloma cells | No significant induction of apoptosis in myeloma cells was observed after 24 hours of treatment.[1] |
| Neutrophil Viability | Mouse bone marrow neutrophils | This compound at 1 µM for 6 hours did not affect neutrophil viability or apoptosis.[1] |
In Vivo Activity
In a syngeneic mouse model of multiple myeloma, oral administration of this compound demonstrated significant anti-tumor effects.
| Model | Treatment | Key Findings |
| Syngeneic Mouse Model | DP42 myeloma cells in C57BL/6×FVB/N F1 mice | Treatment: 50 mg/kg this compound, oral gavage, twice daily.[1][3] |
| - Significantly delayed the onset of disease symptoms (paralysis).[1] | ||
| - Significantly prolonged the survival of MM-bearing mice.[1][3] | ||
| - Reduced the proportion and absolute number of CD138+ myeloma cells in the bone marrow.[1] | ||
| - Reduced levels of citrullinated histone H3 in the bone marrow.[1] |
Detailed Experimental Protocols
In Vivo Syngeneic Mouse Model of Multiple Myeloma
This protocol outlines the in vivo evaluation of this compound efficacy.
-
Animal Model: C57BL/6×FVB/N F1 mice are used.[1]
-
Tumor Inoculation: 5x10³ DP42 murine myeloma cells are injected intravenously into the tail vein.[1]
-
Treatment:
-
Treatment begins on day 3 post-tumor cell injection.[1]
-
This compound is administered at a dose of 50 mg/kg by oral gavage, twice a day.[1]
-
The vehicle control consists of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) (pH 4.6).[1]
-
-
Efficacy Endpoints:
-
Bone Marrow Analysis:
Caption: Experimental workflow for the in vivo evaluation of this compound.
In Vitro NET Formation Assay
This protocol details the in vitro assessment of this compound's ability to inhibit NETosis.
-
Neutrophil Isolation:
-
Mouse neutrophils are isolated from the bone marrow of tumor-free mice using magnetic cell separation with biotin-conjugated anti-Ly6G antibodies.[1]
-
-
Myeloma Cell Conditioned Medium (CM) Preparation:
-
DP42 or 5TGM1 murine myeloma cells are cultured for 48 hours.
-
The culture supernatant is collected, centrifuged to remove cell debris, and used as CM.
-
-
Treatment and Stimulation:
-
NET Quantification by Fluorescence Microscopy:
-
After stimulation, cells are fixed and stained with a cell-impermeable DNA dye (e.g., Sytox Green) to visualize NETs and a cell-permeable DNA dye (e.g., Hoechst 33342) to stain all nuclei.
-
NETs are identified as extracellular web-like structures positive for the cell-impermeable dye.
-
The percentage of NET-forming cells is quantified by counting the number of NETs relative to the total number of cells in multiple fields of view.
-
Western Blotting for Citrullinated Histone H3
This protocol is for the detection of the direct target of PAD4 activity.
-
Sample Preparation:
-
Neutrophils are treated as described in the NET formation assay.
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Antibody Incubation:
-
The membrane is blocked (e.g., with 5% non-fat dry milk in TBST).
-
The membrane is incubated with a primary antibody specific for citrullinated histone H3 (e.g., anti-histone H3 (citrulline R2+R8+R17), Abcam, cat. #5103, at a 1:1000 dilution).
-
A primary antibody for total histone H3 or β-actin is used as a loading control.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Potential Resistance Mechanisms and Future Directions
The current literature on this compound does not yet describe specific resistance mechanisms in multiple myeloma. However, potential avenues of resistance could theoretically include:
-
Upregulation of alternative pro-tumorigenic pathways: Myeloma cells or other microenvironment components may compensate for the lack of NETs by upregulating other survival and proliferation signals.
-
Alterations in the PAD4 enzyme: Mutations in the PAD4 gene that prevent this compound binding could confer resistance.
-
Drug efflux pumps: Overexpression of drug transporters in neutrophils could reduce the intracellular concentration of this compound.
Future research should focus on identifying biomarkers that predict response to this compound therapy and exploring combination strategies with direct anti-myeloma agents to achieve synergistic effects. The impact of long-term PAD4 inhibition on the immune system also warrants further investigation.
Conclusion
This compound represents a novel therapeutic strategy for multiple myeloma that targets the supportive tumor microenvironment rather than the malignant plasma cells directly. By selectively inhibiting PAD4, this compound effectively blocks the formation of pro-tumorigenic Neutrophil Extracellular Traps, leading to a delay in disease progression and improved survival in preclinical models. The data presented in this guide underscore the potential of this compound as a future component of combination therapies for multiple myeloma, highlighting the importance of modulating the bone marrow niche in this disease.
References
The Discovery and Development of BMS-P5: A Technical Guide to a Novel PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a potent, selective, and orally active small molecule inhibitor of peptidylarginine deiminase 4 (PAD4), a critical enzyme in the process of neutrophil extracellular trap (NET) formation, also known as NETosis. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, with a focus on its application in multiple myeloma (MM). We detail its mechanism of action, inhibitory potency, and selectivity, and provide comprehensive summaries of the key experimental protocols utilized in its validation. All quantitative data are presented in structured tables, and critical biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's scientific foundation.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells within the bone marrow. The tumor microenvironment plays a crucial role in the pathogenesis and progression of MM. Neutrophils, a major component of the bone marrow, can undergo a distinct form of cell death called NETosis, releasing web-like structures of decondensed chromatin and granular proteins. While a defense mechanism against pathogens, NETs have been implicated in the progression of various cancers.
The formation of NETs is dependent on the citrullination of histones, a post-translational modification catalyzed by peptidylarginine deiminases (PADs). Specifically, PAD4 is responsible for the citrullination of histone H3, which leads to chromatin decondensation.[1] Research has indicated that MM cells can induce NETosis, suggesting that the inhibition of this process could be a viable therapeutic strategy.[2] this compound was developed as a specific inhibitor of PAD4 to block MM-induced NET formation and impede disease progression.[3][4]
Mechanism of Action
This compound functions by selectively targeting and inhibiting the enzymatic activity of PAD4. In the context of multiple myeloma, the proposed mechanism is as follows:
-
Multiple myeloma cells in the bone marrow microenvironment release signals that stimulate neutrophils.
-
This stimulation leads to the activation of PAD4 within the neutrophils.
-
Activated PAD4 catalyzes the citrullination of arginine residues on histone H3.
-
Histone citrullination neutralizes the positive charge, weakening the electrostatic interaction between histones and DNA, which results in chromatin decondensation.
-
The decondensed chromatin, along with granular proteins, is expelled from the neutrophil, forming a NET.
-
These NETs are believed to contribute to a pro-tumorigenic microenvironment, promoting MM progression.
This compound directly binds to PAD4, blocking its catalytic activity. This prevents histone H3 citrullination, thereby inhibiting chromatin decondensation and the subsequent formation of NETs.[2][5] By disrupting this pathway, this compound aims to alter the tumor microenvironment and slow disease progression.[1][3]
Figure 1: Signaling pathway of MM-induced NETosis and this compound inhibition.
Quantitative Data Summary
The potency and selectivity of this compound were evaluated through a series of biochemical and cellular assays. The in vivo efficacy was determined in a syngeneic mouse model of multiple myeloma.
Table 1: Biochemical Potency and Selectivity of this compound
| Enzyme | IC50 Value | Source |
| PAD4 | 98 nM | [4][6] |
| PAD1 | >10,000 nM | [4][6] |
| PAD2 | >10,000 nM | [4][6] |
| PAD3 | >10,000 nM | [4][6] |
Table 2: In Vitro Inhibition of NET Formation
| Assay | Cell Type | Treatment | Result |
| Histone H3 Citrullination | Mouse BM Neutrophils | 1 µM this compound + MM Conditioned Media | Significant reduction of H3cit (p < 0.01)[7] |
| NET Formation | Mouse BM Neutrophils | 1 µM this compound + MM Conditioned Media | Significant reduction in NETs (p < 0.05)[7] |
| NET Formation | Human Neutrophils | 1 µM this compound + Human MM Cells | Significant reduction in NETs (p < 0.05)[7] |
Table 3: In Vivo Efficacy in Syngeneic Mouse Model of Multiple Myeloma
| Parameter | Animal Model | Treatment | Outcome |
| Symptom Onset | DP42 MM-bearing mice | 50 mg/kg this compound, oral gavage, twice daily | Significantly delayed development of symptoms[3][7] |
| Survival | DP42 MM-bearing mice | 50 mg/kg this compound, oral gavage, twice daily | Significantly prolonged survival (p < 0.05, log-rank test)[1][7] |
| Tumor Burden | DP42 MM-bearing mice | 50 mg/kg this compound, oral gavage, twice daily | Significantly reduced proportion of CD138+ MM cells in bone marrow at day 13[7] |
| Biomarkers | DP42 MM-bearing mice | 50 mg/kg this compound, oral gavage, twice daily | Significantly reduced cell-free DNA and citrullinated Histone H3 in bone marrow at day 13[7] |
Detailed Experimental Protocols
The following are representative methodologies for key experiments performed during the evaluation of this compound, based on published research.[7]
PAD Enzyme Inhibition Assay
This assay measures the inhibitory potency of this compound against recombinant human PAD enzymes.
-
Reagents :
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes.
-
Recombinant human histone H3 substrate.
-
Assay Buffer: 100 mM Tris (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂.
-
This compound at various concentrations.
-
Primary Antibody: Anti-citrullinated histone H3 rabbit polyclonal antibody (e.g., Abcam ab5103).
-
Secondary Antibody: HRP-conjugated or IRDye-conjugated anti-rabbit IgG.
-
-
Protocol :
-
Dispense PAD enzyme, histone H3 substrate, and varying concentrations of this compound into an appropriate assay plate.
-
Incubate the reaction mixture to allow for enzymatic activity.
-
Stop the reaction.
-
Detect the amount of citrullinated histone H3 produced using one of the following methods:
-
ELISA : Coat a plate with histone H3, add the reaction mixture, and detect with primary and HRP-conjugated secondary antibodies.
-
Western Blot : Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with the primary antibody followed by an IRDye-conjugated secondary antibody for quantification (e.g., LiCor).
-
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro NET Formation Assay
This assay assesses the ability of this compound to block NET formation induced by MM cells.
-
Reagents :
-
Isolated mouse bone marrow or human peripheral blood neutrophils.
-
MM cell lines (e.g., murine DP42, human RPMI-8226).
-
Conditioned medium (CM) from MM cell cultures.
-
This compound (1 µM).
-
Positive Control: Calcium Ionophore (CaIo).
-
DNA stain (e.g., Sytox Green) and histone stain (e.g., anti-Histone H3-citrulline antibody followed by a fluorescent secondary).
-
-
Protocol :
-
Isolate neutrophils from mouse bone marrow or human peripheral blood using density gradient centrifugation.
-
Prepare conditioned medium by culturing MM cells for 24-48 hours and collecting the supernatant.
-
Pre-treat isolated neutrophils with 1 µM this compound or vehicle for 30 minutes.
-
Stimulate the neutrophils with MM conditioned medium for 8 hours or with Calcium Ionophore for 45 minutes.
-
Fix the cells and stain for extracellular DNA and citrullinated histone H3.
-
Visualize the cells using fluorescent microscopy. NETs are identified as web-like structures positive for both DNA and citrullinated histone H3.
-
Quantify the percentage of NET-forming cells across multiple fields of view for each condition.
-
Figure 2: Experimental workflow for the in vitro NET formation assay.
In Vivo Mouse Model of Multiple Myeloma
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials :
-
Syngeneic mice (e.g., C57BL/6 x FVB/N F1 hybrids).
-
DP42 murine MM cells.
-
This compound drug formulation.
-
Vehicle Control: 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) (pH 4.6).
-
-
Protocol :
-
Establish MM tumors by intravenous (i.v.) tail vein injection of 5x10³ DP42 cells into syngeneic mice.
-
On day 3 post-tumor cell injection, randomize mice into two groups (n=5-10 per group): Vehicle control and this compound treatment.
-
Administer this compound (50 mg/kg) or vehicle control via oral gavage twice daily.
-
Monitor mice daily for the onset of disease symptoms, such as paralysis and hunched posture.
-
Record survival data, euthanizing mice at a humane endpoint.
-
For mechanistic studies, euthanize a separate cohort of mice (n=3 per group) at an earlier time point (e.g., day 13).
-
Collect bone marrow and blood samples to analyze tumor burden (CD138+ cells by flow cytometry) and NET-related biomarkers (cell-free DNA, citrullinated H3).
-
Compare survival curves using a log-rank test and other quantitative data using a Student's t-test.
-
Conclusion
This compound represents a promising therapeutic agent that targets the tumor microenvironment in multiple myeloma. Its high potency and selectivity for PAD4 translate to effective inhibition of NET formation in preclinical models.[6][7] The in vivo studies demonstrate that this mechanism of action leads to a significant delay in disease progression and an extension of survival in a syngeneic mouse model of MM.[3][7] The data and protocols presented in this guide provide a comprehensive foundation for further research into this compound and the broader field of PAD4 inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its application in preclinical research, particularly in the context of multiple myeloma. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone. The compound is available as a free base and a hydrochloride salt.
Table 1: Chemical Identifiers and Properties of this compound (Free Base)
| Property | Value | Reference |
| IUPAC Name | ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone | [3] |
| Chemical Formula | C27H32N6O2 | [3] |
| Molecular Weight | 472.59 g/mol | [3] |
| CAS Number | 1550371-22-6 | [3] |
| SMILES String | CN1C(C2=CC3=CC=CN=C3N2CC4CC4)=NC5=CC(C(N6--INVALID-LINK--N">C@HC)=O)=CC(OC)=C15 | |
| Appearance | Crystalline solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | DMSO: 5 mg/mLEthanol: 30 mg/mLDMF: 20 mg/mLEthanol:PBS (pH 7.2) (1:8): 0.11 mg/mL | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C | |
| Storage (in Solvent) | -80°C for up to 6 months | [1] |
Biological Activity and Pharmacological Properties
This compound is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[2] This process is crucial for the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the progression of multiple myeloma.[1]
Table 3: In Vitro Biological Activity of this compound
| Target | IC50 | Selectivity | Reference |
| PAD4 | 98 nM | >100-fold vs. PAD1, PAD2, PAD3 | [1] |
| PAD1 | >10 µM | ||
| PAD2 | >10 µM | ||
| PAD3 | >10 µM |
This compound has been shown to block the formation of NETs induced by multiple myeloma cells and delay disease progression in a syngeneic mouse model.[1]
Table 4: In Vivo Efficacy of this compound in a Multiple Myeloma Model
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Syngeneic mouse model of multiple myeloma | 50 mg/kg, oral gavage, twice daily | Significantly delayed the appearance of disease symptoms and prolonged survival. | [1] |
Signaling Pathway
This compound exerts its biological effect by inhibiting PAD4, a key enzyme in the process of NETosis. The following diagram illustrates the signaling pathway leading to NET formation and the point of intervention by this compound.
References
BMS-P5: A Technical Guide to its Biological Activity and Function in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] This technical guide provides an in-depth overview of the biological activity, function, and mechanism of action of this compound, with a focus on its role in modulating the tumor microenvironment, particularly in the context of multiple myeloma (MM). The information presented is collated from key preclinical studies to support further research and drug development efforts.
Core Biological Activity: PAD4 Inhibition
The primary biological function of this compound is the selective inhibition of PAD4, an enzyme responsible for the citrullination of arginine residues on proteins, most notably histones.[2] This post-translational modification plays a crucial role in chromatin decondensation.
Quantitative Data: Inhibitory Potency and Selectivity
This compound demonstrates high potency for PAD4 with significant selectivity over other PAD enzyme isoforms.
| Target | IC50 (nM) | Selectivity vs. PAD1, -2, -3 | Assay Type |
| PAD4 | 98 | >100-fold (>10 µM for others) | Enzyme Assay |
Data sourced from multiple references.[1][4][5] The IC50 is the concentration of an inhibitor where the response is reduced by half.[6]
Key Function: Inhibition of Neutrophil Extracellular Trap (NET) Formation
A critical function of this compound is its ability to block the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of chromatin, histones, and granular proteins released by neutrophils, a process termed NETosis.[7] In the context of cancer, NETs have been implicated in promoting tumor progression, metastasis, and thrombosis.[7]
Mechanism of Action in NETosis Inhibition
This compound inhibits NET formation by targeting PAD4-mediated histone citrullination, a key step in chromatin decondensation required for NET release.
Caption: this compound signaling pathway in NETosis inhibition.
Preclinical Efficacy in Multiple Myeloma
This compound has demonstrated significant anti-tumor effects in preclinical models of multiple myeloma (MM).[7][8] MM cells have been shown to induce NET formation, which in turn can create a pro-tumorigenic microenvironment.[7]
In Vitro Studies
In laboratory settings, this compound effectively prevents NET formation induced by both murine and human MM cells.[7] It also inhibits the citrullination of histone H3 in neutrophils stimulated by calcium ionophore or MM cell-conditioned medium.[1][7]
In Vivo Studies
In a syngeneic mouse model of MM, oral administration of this compound led to a significant delay in disease progression and prolonged survival of the tumor-bearing mice.[1][2][7] These findings suggest that by inhibiting NET formation, this compound can modify the tumor microenvironment to be less favorable for tumor growth.[7]
| Animal Model | Dosage | Administration | Outcome |
| Syngeneic Mouse Model of MM | 50 mg/kg | Oral gavage, twice daily | Delayed symptom development, prolonged survival |
Data sourced from multiple references.[1][7][9]
Experimental Protocols
PAD Enzyme Inhibition Assay
This assay measures the inhibitory potency of this compound against PAD enzymes.
-
Enzymes and Substrate : Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes are used with recombinant histone H3 as the substrate.[7]
-
Reaction Buffer : The reaction is carried out in 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl2.[7]
-
Inhibitor : this compound is added at varying concentrations.
-
Detection : The level of citrullinated histone H3 is quantified using either an ELISA-based assay or immunoblotting with an anti-citrullinated histone H3 antibody.[7]
Caption: Workflow for PAD Enzyme Inhibition Assay.
NET Formation Assay
This assay evaluates the effect of this compound on NET formation by neutrophils.
-
Cell Isolation : Neutrophils are isolated from the bone marrow of mice or the peripheral blood of healthy human donors.[7]
-
Pre-treatment : Neutrophils are pre-treated with this compound (e.g., 1 µM, 10 µM, or 100 µM) for 30 minutes.[1][7]
-
Stimulation : NET formation is induced by adding conditioned medium from MM cell lines (e.g., DP42, 5TGM1, RPMI-8226) or a calcium ionophore.[1][7]
-
Incubation : The cells are incubated for several hours (e.g., 4-8 hours).[7]
-
Visualization and Quantification : NETs are visualized by fluorescence microscopy using DNA dyes (to stain extracellular DNA) and antibodies against NET-associated proteins (e.g., citrullinated histone H3). The amount of NET formation is then quantified.[7]
Caption: Experimental workflow for NET Formation Assay.
In Vivo Mouse Model of Multiple Myeloma
This protocol assesses the in vivo efficacy of this compound.
-
Animal Model : A syngeneic mouse model of MM is established by intravenously injecting MM cells (e.g., DP42 cells) into mice.[7]
-
Treatment Groups : Mice are divided into a treatment group receiving this compound and a vehicle control group.[7]
-
Drug Administration : this compound is administered at a dose of 50 mg/kg via oral gavage, typically twice a day, starting a few days after tumor cell injection.[1][7]
-
Monitoring : Mice are monitored for the onset of symptoms (e.g., paralysis, hunched posture) and survival.[7]
-
Ex Vivo Analysis : At the end of the study, bone marrow can be flushed to determine the percentage and absolute number of MM cells and to measure the levels of citrullinated histone H3.[7]
Conclusion
This compound is a valuable research tool for investigating the role of PAD4 and NETosis in cancer and other diseases. Its high selectivity and oral bioavailability make it a promising candidate for further therapeutic development. The data presented in this guide underscore the potential of targeting the tumor microenvironment, specifically by inhibiting NET formation, as a novel anti-cancer strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound [chuchangbiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
understanding the role of PAD4 in cancer
An In-depth Technical Guide to the Role of PAD4 in Cancer
Introduction
Peptidylarginine Deiminase 4 (PAD4), a calcium-dependent enzyme, is a pivotal mediator of post-translational modification known as citrullination or deimination. This process, which converts protein arginine residues to citrulline, has emerged from a niche biochemical curiosity to a central mechanism in inflammation, autoimmunity, and oncology.[1][2] In the context of cancer, PAD4 is frequently dysregulated, contributing to pathogenesis through diverse mechanisms including epigenetic modulation, regulation of key signaling pathways, and alteration of the tumor microenvironment.[3][4] Pathological studies have documented the overexpression of PAD4 in a wide array of malignancies, such as breast, lung, colorectal, and hepatocellular carcinomas, often correlating with poor prognosis.[1][5]
This technical guide provides a comprehensive overview of the multifaceted role of PAD4 in cancer, designed for researchers, scientists, and drug development professionals. It details the molecular functions of PAD4, summarizes its expression across various cancers, elucidates its involvement in critical signaling pathways, and presents key experimental protocols for its study.
Section 1: The Core Function of PAD4 - Protein Citrullination
PAD4 catalyzes the hydrolysis of a guanidinium (B1211019) group from an arginine residue, converting it into a ureido group, resulting in the amino acid citrulline.[6] This conversion has profound structural and functional consequences for the target protein, as it involves the loss of a positive charge and a reduction in hydrogen bonding capacity.[7] This alteration can disrupt protein-protein and protein-DNA interactions, leading to changes in protein conformation and stability.[8] PAD4 is unique among its family members (PAD1-3, 6) for its nuclear localization sequence, which allows it to target nuclear proteins, most notably histones, thereby playing a direct role in chromatin remodeling and gene regulation.[9]
Section 2: PAD4 Expression and Clinical Significance in Cancer
Abnormal expression of PAD4 is a common feature in many cancers. It is generally overexpressed in malignant tissues compared to benign tumors and normal tissues.[1] This increased expression is not only observed in tumor tissues but can also be detected in the blood of cancer patients, suggesting its potential as a biomarker.[1][5]
Quantitative Data on PAD4 Expression in Malignant Tumors
The following table summarizes findings on PAD4 expression across various cancer types.
| Cancer Type | Finding | Method(s) of Analysis | Reference(s) |
| Multiple Cancers | Significant PAD4 expression detected in carcinomas of the breast, lung, liver, colon, ovary, bladder, and others. No expression in benign tumors. | Immunohistochemistry | [1][5] |
| Breast Cancer | Increased PAD4 mRNA expression is significantly associated with breast carcinoma. Ranks in the top 10-25% of overexpressed genes in meta-analyses. | Gene Expression Profiling (Oncomine, TCGA) | [10] |
| Colorectal Cancer (CRC) | PADI4 mRNA expression was significantly increased in tumor tissues compared to non-cancerous controls. | RT-qPCR, Western Blot | [6] |
| Malignant Lymphoma | High PAD4 expression observed in approximately 40% of malignant lymphoma cells. | Immunohistochemistry | [1][9] |
| Various Cancers | Higher PADI4 expression in gastric, lung, hepatocellular, esophageal, and breast cancers compared to surrounding healthy tissues. | Quantitative PCR, Western Blot | [5] |
| Patient Blood | Increased levels of PAD4 and citrullinated antithrombin (cAT) detected in the blood of patients with various malignant tumors. | ELISA | [5] |
Section 3: Mechanistic Roles of PAD4 in Cancer Pathogenesis
PAD4's contribution to cancer is multifaceted, involving direct regulation of gene expression, modulation of critical signaling pathways, and profound influence over the tumor microenvironment.
Transcriptional Regulation via Histone Citrullination
In the nucleus, PAD4 targets histone tails, primarily citrullinating arginine residues on histones H3 and H4.[1][11] This activity is a key epigenetic mechanism:
-
Chromatin Decondensation: Citrullination neutralizes the positive charge of arginine, weakening the electrostatic interaction between histones and DNA. This can lead to a more relaxed, open chromatin structure, a process critical for the formation of Neutrophil Extracellular Traps (NETs).[7][11]
-
Gene Regulation: Histone citrullination can either activate or repress gene transcription depending on the cellular context.[1][4] PAD4 can repress tumor suppressor genes, such as p53 target genes, by citrullinating histones at their promoters.[1][12] Conversely, it can activate oncogenes like c-Fos by promoting the recruitment of other transcriptional machinery.[1]
-
Histone Modification Crosstalk: PAD4-mediated citrullination can antagonize other post-translational modifications, particularly arginine methylation, a mark generally associated with active transcription. This competitive inhibition adds another layer of regulatory complexity.[1]
Regulation of Key Signaling Pathways
PAD4 influences numerous signaling pathways that are fundamental to cancer progression.
-
p53 Pathway: PAD4 can suppress the p53 tumor suppressor pathway. It has been shown to citrullinate the tumor suppressor ING4, preventing it from binding to and co-activating p53.[1] It can also directly citrullinate p53 itself, impairing its tetramerization and DNA-binding ability.[8]
-
GSK3β Signaling: In colorectal cancer, PAD4 promotes the nuclear translocation of Glycogen Synthase Kinase-3β (GSK3β). This leads to the ubiquitin-dependent degradation of the cell cycle inhibitor CDKN1A, thereby promoting cancer cell proliferation.[6] In contrast, a separate study in breast cancer cells showed that PAD4 depletion led to reduced nuclear GSK3β, which in turn activated TGF-β signaling and induced an epithelial-to-mesenchymal transition (EMT), a key step in metastasis.[13]
-
Inflammatory Signaling (E2F-1/BRD4): PAD4 can switch the function of the transcription factor E2F-1. PAD4-mediated citrullination of E2F-1 promotes the recruitment of the bromodomain protein BRD4, redirecting E2F-1 from driving proliferation to inducing the expression of inflammatory genes.[14]
-
Growth Factor Signaling (EGF/Elk-1): Upon Epidermal Growth Factor (EGF) stimulation, PAD4 citrullinates the transcription factor Elk-1, which enhances its phosphorylation and subsequent activation of the oncogene c-Fos.[1]
Role in the Tumor Microenvironment (TME)
PAD4 is a master regulator of the TME, primarily through its functions in neutrophils and macrophages.
-
Neutrophil Extracellular Traps (NETs): In response to stimuli within the TME, neutrophils undergo a specialized form of cell death called NETosis.[11] PAD4 is essential for this process, as its citrullination of histones is the key step that triggers chromatin decondensation, allowing the nuclear contents to be expelled as a web-like structure of DNA decorated with granular proteins (NETs).[1][7] These NETs are deeply implicated in cancer progression by:
-
Tumor-Associated Macrophages (TAMs): In TAMs, PAD4 acts as an immune checkpoint. It citrullinates the transcription factor STAT1, which promotes the interaction between STAT1 and its inhibitor, PIAS1. This complex suppresses the transcription of MHC class II machinery, impairing the antigen presentation capabilities of macrophages and thereby restraining T cell-mediated anti-tumor immunity.[17]
-
Cancer Cell-Intrinsic Effects: PAD4 is also expressed endogenously by some cancer cells. In a murine breast cancer model, cancer cell-derived PAD4 was shown to mediate the formation of "cancer extracellular chromatin networks" (CECNs), which promoted lung metastasis.[10]
Section 4: PAD4 as a Therapeutic Target in Oncology
The central role of PAD4 in driving cancer progression, metastasis, and immune evasion makes it an attractive therapeutic target.[3][18] Inhibition of PAD4 presents a multi-pronged anti-cancer strategy:
-
Reducing Tumor Growth and Metastasis: Pharmacological inhibition or genetic deletion of PAD4 has been shown to reduce primary tumor growth and metastasis in preclinical models.[19][20]
-
Enhancing Immunotherapy: By blocking PAD4, the immunosuppressive functions within the TME can be reversed. PAD4 inhibition reduces the accumulation of immune-suppressive myeloid cells (PMN-MDSCs) at tumor sites and activates T cells.[19][20] This strategy has shown synergy with immune checkpoint blockade.[17][19]
-
Preventing Thrombosis: As PAD4 is a key driver of CAT via NETosis and citrullination of anticoagulant proteins like antithrombin, its inhibition holds promise for preventing this deadly complication.[1][12]
Several small molecule PAD4 inhibitors, both reversible and irreversible, are in development, with some poised to enter clinical trials.[18][20]
Section 5: Key Experimental Protocols for Studying PAD4
Investigating the function of PAD4 requires specific biochemical and molecular biology techniques. Below are outlines of key experimental protocols.
PAD4 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from fluorescence-based assays used to screen for PAD4 inhibitors and measure activity in biological samples.[21][22][23]
-
Principle: A synthetic peptide substrate containing arginine and a fluorophore (e.g., TAMRA) is used in conjunction with a fluorescence quencher (e.g., Evans Blue). In the absence of PAD4 activity, the substrate remains intact, and the fluorescence is quenched. When active PAD4 citrullinates the arginine, the substrate may undergo a conformational change or be cleaved by a secondary enzyme (in coupled assays), leading to de-quenching and an increase in fluorescence.
-
Materials:
-
Recombinant human PAD4
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
Fluorescent Substrate (e.g., TAMRA-(GRGA)₄)
-
Fluorescence Quencher (e.g., Evans Blue)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of recombinant PAD4 in Assay Buffer.
-
In the microplate, add the PAD4 enzyme dilutions. Include a no-enzyme control.
-
Add the fluorescent substrate and quencher to all wells at pre-optimized concentrations.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~540 nm / ~580 nm for TAMRA) in kinetic mode over 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each enzyme concentration to determine activity. For inhibitor screening, pre-incubate the enzyme with the compound before adding the substrate.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PAD4
This protocol provides a workflow to identify the genomic loci where PAD4 binds. It is a synthesized protocol based on common ChIP-seq methodologies.[24][25]
-
Cross-linking:
-
Harvest ~1x10⁷ cells per sample.
-
Resuspend cells in culture medium and add formaldehyde (B43269) to a final concentration of 1%.
-
Incubate for 10-20 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a series of lysis buffers to isolate nuclei.
-
Resuspend nuclei in a shearing/sonication buffer (e.g., RIPA buffer).
-
Sonicate the chromatin to shear DNA into fragments of 200-600 bp. Verify fragment size on an agarose (B213101) gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Set aside a small aliquot of the lysate as the "Input" control.
-
Incubate the remaining lysate with a ChIP-grade anti-PAD4 antibody overnight at 4°C with rotation. Also, include an IgG control IP.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., SDS-based).
-
-
Reverse Cross-links and DNA Purification:
-
Add NaCl and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries (end-repair, A-tailing, adapter ligation, amplification).
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify PAD4-bound regions in the genome.
-
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Peptidyl Arginine Deiminase IV(PADI4) in Cancers: Ingenta Connect [ingentaconnect.com]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased PADI4 expression in blood and tissues of patients with malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Role of Neutrophil Extracellular Traps in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Role of Peptidylarginine Deiminase Enzymes and Protein Citrullination in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Neutrophil extracellular traps in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PAD4 controls tumor immunity via restraining the MHC class II machinery in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 19. sciencedaily.com [sciencedaily.com]
- 20. wistar.org [wistar.org]
- 21. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 24. encodeproject.org [encodeproject.org]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for In Vivo BMS-P5 Experiments
These application notes provide a detailed protocol for the in vivo evaluation of BMS-P5, a selective and orally active peptidylarginine deiminase 4 (PAD4) inhibitor, in a syngeneic mouse model of multiple myeloma (MM).[1][2] The protocol is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for multiple myeloma.
Introduction
This compound is a potent and selective inhibitor of PAD4 with an IC50 of 98 nM.[1][2] It demonstrates selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).[1][2] The mechanism of action of this compound involves the inhibition of PAD4-mediated citrullination of histone H3, a critical step in the formation of neutrophil extracellular traps (NETs).[1][3] In the context of multiple myeloma, this compound has been shown to block MM-induced NET formation, thereby delaying disease progression in a preclinical mouse model.[1][3][4]
Signaling Pathway of this compound in Multiple Myeloma
Multiple myeloma cells stimulate neutrophils to undergo NETosis, a process dependent on the activation of PAD4. PAD4 citrullinates histone H3, leading to chromatin decondensation and the release of NETs. These NETs are thought to contribute to a pro-tumorigenic microenvironment. This compound, by selectively inhibiting PAD4, blocks this cascade.
Caption: this compound inhibits PAD4, blocking NET formation and subsequent tumor progression.
In Vivo Experimental Protocol
This protocol details the use of a syngeneic mouse model of multiple myeloma to evaluate the efficacy of this compound.
Materials
-
Compound: this compound
-
Vehicle Control: 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) (pH 4.6)[1]
-
Cell Line: DP42 murine multiple myeloma cells[1]
-
Animals: Syngeneic mice (e.g., F1 progeny of a C57BL/6 and FVB/N cross)[3]
-
Reagents for Analysis: Anti-CD138 antibody for flow cytometry, reagents for Western blotting of citrullinated histone H3.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a multiple myeloma mouse model.
Detailed Methodology
-
Animal Acclimatization and Housing: House mice in a specific pathogen-free facility in accordance with institutional guidelines. Allow for an acclimatization period of at least one week before the start of the experiment.
-
Tumor Cell Inoculation:
-
Culture DP42 multiple myeloma cells under standard conditions.
-
On day 0, intravenously inject 5 x 10^3 DP42 cells into the tail vein of each mouse.[3]
-
-
Treatment Groups and Administration:
-
On day 3 post-tumor cell injection, randomly assign mice into two groups (n=5 per group):
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of disease progression, including the onset of paralysis.[1]
-
The primary endpoint is survival, with mice being euthanized when they meet pre-defined humane endpoints (e.g., significant weight loss, paralysis, or moribund state).
-
For interim analysis (e.g., on day 13), a subset of mice (n=3 per group) can be euthanized for ex vivo analysis.[1]
-
-
Ex Vivo Analysis (Interim Endpoint):
-
Bone Marrow Harvesting: Flush bone marrow from the femurs and tibias of euthanized mice.
-
Flow Cytometry: Prepare single-cell suspensions from the bone marrow and stain with an anti-CD138 antibody to determine the proportion and absolute number of multiple myeloma cells.[1]
-
Western Blotting: Lyse bone marrow cells and perform Western blot analysis to assess the levels of citrullinated histone H3.[1]
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data.
Table 1: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma [1]
| Treatment Group | Median Survival (days) | Onset of Paralysis (days) |
| Vehicle Control | 20 | ~18 |
| This compound (50 mg/kg) | 24 | ~22 |
Table 2: Effect of this compound on Tumor Burden in the Bone Marrow (Day 13) [1]
| Treatment Group | Proportion of CD138+ MM Cells (%) | Absolute Number of CD138+ MM Cells |
| Vehicle Control | ~15 | ~1.5 x 10^6 |
| This compound (50 mg/kg) | ~5 | ~0.5 x 10^6 |
Table 3: In Vitro Inhibition of PAD4 by this compound [1][2]
| Enzyme | IC50 (nM) |
| PAD4 | 98 |
| PAD1 | >100,000 |
| PAD2 | >100,000 |
| PAD3 | >100,000 |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound in a preclinical model of multiple myeloma. The use of a syngeneic model allows for the investigation of the compound's effect on the tumor within the context of a competent immune system. The described endpoints, including survival and tumor burden analysis, provide robust measures of efficacy. These application notes should serve as a valuable resource for researchers working on the development of novel therapies for multiple myeloma.
References
- 1. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for BMS-P5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] It has shown efficacy in preclinical mouse models, particularly in the context of multiple myeloma, by inhibiting the formation of Neutrophil Extracellular Traps (NETs).[2][3] These application notes provide a detailed overview of the recommended dosage, administration, and experimental protocols for the use of this compound in mouse models, based on published research.
Mechanism of Action
This compound targets PAD4, a key enzyme in the process of NETosis. PAD4 catalyzes the citrullination of histones, leading to chromatin decondensation and the subsequent release of NETs.[2][3] By inhibiting PAD4, this compound blocks this cascade, thereby reducing the pro-tumorigenic effects of NETs in the tumor microenvironment.[2][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a syngeneic mouse model of multiple myeloma, as reported by Li et al. (2020).[2]
Table 1: Effect of this compound on Tumor Burden in a Syngeneic Multiple Myeloma Mouse Model [2]
| Treatment Group | N | Mean Percentage of CD138+ Myeloma Cells in Bone Marrow (Day 13) | Standard Deviation |
| Vehicle Control | 3 | ~1.25% | ~0.25% |
| This compound (50 mg/kg) | 3 | ~0.5% | ~0.1% |
| Treatment Group | N | Mean Absolute Number of CD138+ Myeloma Cells in Bone Marrow (Day 13) | Standard Deviation |
| Vehicle Control | 3 | ~2.5 x 10^5 | ~0.5 x 10^5 |
| This compound (50 mg/kg) | 3 | ~1.0 x 10^5 | ~0.25 x 10^5 |
Table 2: Effect of this compound on Survival in a Syngeneic Multiple Myeloma Mouse Model [2]
| Treatment Group | N | Median Survival | Outcome |
| Vehicle Control | 5 | ~18 days | - |
| This compound (50 mg/kg) | 5 | ~22 days | Significantly prolonged survival (p < 0.05) |
Experimental Protocols
1. This compound Formulation for Oral Gavage
This protocol is based on the methods described by Li et al. (2020) for a syngeneic mouse model of multiple myeloma.[2]
Materials:
-
This compound powder
-
Methocel A4M (0.5% w/v)
-
Polysorbate 80 (Tween 80) (0.1% v/v)
-
100 mM Sodium Acetate (B1210297) buffer (pH 4.6)
-
Sterile, DNase/RNase-free water
-
Appropriate personal protective equipment (PPE)
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile beaker, dissolve Methocel A4M in 100 mM sodium acetate buffer (pH 4.6) to a final concentration of 0.5% (w/v). This may require gentle heating and stirring.
-
Add polysorbate 80 to the solution to a final concentration of 0.1% (v/v).
-
Stir the solution until it is clear and homogenous.
-
Filter-sterilize the vehicle solution using a 0.22 µm filter.
-
-
Prepare the this compound Suspension:
-
On the day of administration, weigh the required amount of this compound powder based on the number of mice and the desired dose (50 mg/kg).
-
Suspend the this compound powder in the prepared vehicle solution. The exact concentration will depend on the dosing volume. A common dosing volume for mice is 5-10 mL/kg.
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
2. In Vivo Administration of this compound
This protocol describes the oral administration of this compound to mice in a multiple myeloma model.[2]
Animal Model:
-
Syngeneic mouse model of multiple myeloma (e.g., using DP42 cells in C57BL/6 x FVB/N F1 mice).[2]
Dosing Regimen:
Procedure:
-
Animal Handling:
-
Handle mice gently to minimize stress.
-
Properly restrain the mouse to ensure safe and accurate gavage.
-
-
Dose Calculation and Preparation:
-
Weigh each mouse accurately before each administration to calculate the correct volume of the this compound suspension.
-
Ensure the this compound suspension is well-mixed before drawing it into the syringe.
-
-
Oral Gavage:
-
Use a new, sterile gavage needle for each mouse or sterilize the needle between animals.
-
Gently insert the ball-tipped gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Monitoring:
-
Monitor the mice daily for signs of tumor progression (e.g., paralysis, hunched posture) and any potential adverse effects of the treatment.[2]
-
Record body weights regularly.
-
In Vitro Cytotoxicity Assay
To assess the direct cytotoxic effects of this compound on cells, a standard apoptosis assay can be performed.
Procedure:
-
Culture mouse myeloma cells (e.g., DP42, 5TGM1) or neutrophils in appropriate media.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM) for 24 hours.[4]
-
Assess cell viability and apoptosis using methods such as Annexin V and Propidium Iodide staining followed by flow cytometry.[4]
-
In the study by Li et al. (2020), this compound did not show significant cytotoxicity to neutrophils or myeloma cells at a concentration of 1 µM.[4]
Visualizations
Caption: PAD4 signaling pathway in NETosis and its inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
BMS-P5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a potent and selective, orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3][4] It functions by blocking the citrullination of histone H3, a critical process in the formation of Neutrophil Extracellular Traps (NETs).[1][3][5] This mechanism has shown therapeutic potential in preclinical models, particularly in the context of multiple myeloma by delaying disease progression.[1][3][5] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental settings.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 472.6 g/mol .[2] Its solubility is a critical factor for consistent and reproducible experimental results. The following tables summarize the solubility of this compound in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| In Vitro Solvents | ||
| DMSO | 35 mg/mL (68.76 mM)[1] | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[1] |
| 95 mg/mL (201.02 mM)[6] | Fresh DMSO is crucial as moisture can reduce solubility.[6] | |
| 250 mg/mL (529.01 mM)[7] | Requires sonication.[7] | |
| DMF | 20 mg/mL[2] | |
| Ethanol | 30 mg/mL[2] | |
| 95 mg/mL[6] | ||
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL[2] | |
| Water | Insoluble[6] | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.40 mM)[7][8] | Clear solution.[7][8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.40 mM)[7] | Clear solution.[7] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (4.40 mM)[7][8] | Clear solution.[7][8] |
| 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) pH 4.6 | Vehicle Control[5] | Used in preclinical studies.[5] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits PAD4, an enzyme responsible for the conversion of arginine residues to citrulline on histone proteins.[3] This citrullination is a key event in chromatin decondensation, a prerequisite for the formation of NETs.[3] By inhibiting PAD4, this compound prevents histone H3 citrullination, thereby blocking NETosis.[1][5] This has implications in diseases where NETs are implicated in pathogenesis, such as multiple myeloma.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound [chuchangbiotech.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-P5 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4)[1][2]. PAD4 is an enzyme responsible for the citrullination of histones, a post-translational modification that plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs)[3][4]. In the context of certain pathologies, such as multiple myeloma (MM), the induction of NETosis can contribute to disease progression[5][6]. This compound inhibits PAD4-mediated citrullination of histone H3, thereby blocking NET formation and has demonstrated anti-tumor effects in preclinical animal models of multiple myeloma[3][5]. These application notes provide a summary of the preclinical data and detailed protocols for the administration of this compound in animal studies based on published research.
Mechanism of Action
This compound selectively targets PAD4, an enzyme that converts arginine residues in proteins to citrulline. A key substrate of PAD4 is histone H3. The citrullination of histone H3 by PAD4 leads to the decondensation of chromatin, a critical step in the formation of NETs[4]. NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap pathogens. However, in the tumor microenvironment, NETs can promote tumor growth and progression[3][5]. By inhibiting PAD4, this compound prevents the citrullination of histone H3, thereby blocking the formation of NETs and mitigating their pro-tumorigenic effects[1][5].
Signaling Pathway
The signaling pathway inhibited by this compound is central to the process of NETosis.
Caption: this compound inhibits PAD4-mediated histone H3 citrullination and subsequent NET formation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma
| Parameter | Vehicle Control | This compound Treatment |
| Dosage | N/A | 50 mg/kg[1][5] |
| Administration Route | Oral Gavage[1][5] | Oral Gavage[1][5] |
| Frequency | Twice a day[1][5] | Twice a day[1][5] |
| Treatment Start | Day 3 post-tumor cell injection[5] | Day 3 post-tumor cell injection[5] |
| Effect on Symptoms | Normal progression | Significantly delayed development of symptoms[5] |
| Effect on Survival | Normal survival time | Significantly prolonged survival[1][5] |
| MM Cells in Bone Marrow | Higher proportion and absolute number | Significantly reduced proportion and absolute number[5] |
| Citrullinated Histone H3 | Elevated levels | Reduced levels in bone marrow flushes[5] |
Table 2: In Vitro Activity of this compound
| Assay | Target | IC50 | Notes |
| PAD Enzyme Assay | PAD4 | 98 nM[1] | Demonstrates selectivity for PAD4 over PAD1, PAD2, and PAD3.[1] |
| NET Formation Assay | Neutrophils | - | Significantly reduced MM-stimulated NET formation.[5] |
| Histone H3 Citrullination | Neutrophils | - | Blocked calcium ionophore-induced citrullination of histone H3.[1][5] |
Experimental Protocols
In Vivo Administration of this compound in a Syngeneic Mouse Model of Multiple Myeloma
This protocol is based on studies investigating the anti-tumor effects of this compound in a multiple myeloma model[5].
1. Animal Model:
-
Six to ten-week-old male and female mice are used[5].
-
A syngeneic multiple myeloma model can be established by intravenous (i.v.) inoculation of DP42 multiple myeloma cells into the tail vein[5].
2. Materials:
-
This compound
-
Vehicle solution: 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) (pH 4.6)[5].
-
Oral gavage needles.
-
Standard animal handling and restraint equipment.
3. Dosing and Administration Protocol:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle solution at the desired concentration to achieve a final dose of 50 mg/kg.
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume of administration should be calculated based on the individual mouse's body weight.
-
Frequency: Dosing is performed twice a day[5].
-
Treatment Schedule: Initiate treatment on day 3 following the injection of tumor cells[5].
4. Monitoring and Endpoints:
-
Monitor the mice regularly for the onset of symptoms such as paralysis and hunched posture[5].
-
Record survival data. Euthanize mice when they reach a humane endpoint as defined by institutional guidelines[5].
-
For ex vivo analysis, mice can be euthanized at specific time points (e.g., day 13 after tumor cell inoculation) to collect bone marrow for flow cytometry analysis of MM cells and assessment of citrullinated histone H3 levels[5].
Caption: Experimental workflow for in vivo administration of this compound in a mouse model.
In Vitro NET Formation Assay
This protocol is designed to assess the inhibitory effect of this compound on NET formation induced by multiple myeloma cells[5].
1. Materials:
-
Isolated neutrophils (from mouse bone marrow or human peripheral blood).
-
This compound
-
Multiple Myeloma (MM) cells (e.g., DP42, 5TGM1, or primary human MM cells).
-
Culture medium.
-
Fluorescent dyes for visualizing DNA and NETs (e.g., Sytox Green).
-
Fluorescence microscope.
2. Protocol:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice or peripheral blood of healthy donors using standard isolation techniques[5].
-
Pre-treatment: Pre-treat the isolated neutrophils with this compound (e.g., 1 µM) or vehicle control for 30 minutes[5].
-
Stimulation: Stimulate the pre-treated neutrophils with conditioned medium from MM cell cultures or co-culture them with MM cells for a specified period (e.g., 4-8 hours)[5]. A positive control for NETosis, such as a calcium ionophore, can also be used[5].
-
Visualization and Quantification:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to the culture to stain the extracellular DNA of the NETs.
-
Capture images using a fluorescence microscope.
-
Quantify NET formation by measuring the fluorescence intensity or by counting the number of NET-releasing cells.
-
Conclusion
This compound is a valuable research tool for investigating the role of PAD4 and NETosis in various disease models. The provided data and protocols offer a foundation for designing and executing preclinical studies to evaluate the therapeutic potential of PAD4 inhibition. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking NET Formation In Vitro Using BMS-P5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive NET formation, a process known as NETosis, is implicated in the pathogenesis of various diseases, including autoimmune disorders, thrombosis, and cancer.[1][2][3][4] The enzyme Peptidylarginine Deiminase 4 (PAD4) plays a crucial role in NETosis by catalyzing the citrullination of histone H3, which leads to chromatin decondensation.[1] BMS-P5 is a potent and selective small molecule inhibitor of PAD4, offering a valuable tool for studying the role of NETs in disease and for the development of novel therapeutics.[5][6][7][8] These application notes provide detailed protocols for utilizing this compound to block NET formation in vitro.
Mechanism of Action of this compound
This compound is an orally active and selective inhibitor of PAD4 with an IC50 of 98 nM.[5][9] It demonstrates selectivity for PAD4 over other PAD isozymes such as PAD1, PAD2, and PAD3.[5][9] The primary mechanism by which this compound inhibits NET formation is through the prevention of PAD4-mediated citrullination of histone H3.[1][6] This inhibition of histone citrullination prevents the subsequent chromatin decondensation, a critical step in the formation of NETs.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro use of this compound to inhibit NET formation.
| Parameter | Value | Source(s) |
| Target | Peptidylarginine Deiminase 4 (PAD4) | [5][6][8] |
| IC50 | 98 nM | [5] |
| Effective In Vitro Concentration | 1 µM - 100 µM | [2][5][10] |
| Pre-incubation Time | 30 minutes | [2][5][10] |
| Stimuli for NETosis | Phorbol myristate acetate (B1210297) (PMA), Calcium Ionophore, Conditioned Media from Multiple Myeloma cells | [2][7][11] |
| Incubation Time with Stimuli | 45 minutes to 8 hours (stimulus-dependent) | [2][7] |
Experimental Protocols
Protocol 1: Inhibition of PMA-Induced NET Formation
This protocol describes the induction of NETosis in isolated neutrophils using Phorbol 12-myristate 13-acetate (PMA) and its inhibition by this compound.
Materials:
-
This compound (prepared in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Isolated human or mouse neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
DNA-binding dye (e.g., Sytox™ Green or Hoechst 33342)
-
Fixation and permeabilization buffers
-
Antibodies for immunofluorescence (e.g., anti-citrullinated Histone H3, anti-myeloperoxidase)
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or mouse bone marrow using density gradient centrifugation.
-
Cell Seeding: Resuspend isolated neutrophils in RPMI 1640 supplemented with 2% FBS and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Pre-treatment: Add this compound to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C, 5% CO2.
-
NETosis Induction: Add PMA to a final concentration of 50-100 ng/mL to induce NET formation.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO2.[12]
-
Quantification of NETs:
-
Fluorometric Plate Reader Assay: Add a cell-impermeable DNA dye like Sytox™ Green to the wells. Measure fluorescence intensity to quantify extracellular DNA.
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize if intracellular targets are to be stained.
-
Stain with a DNA dye (e.g., Hoechst 33342) and antibodies against NET components (e.g., citrullinated histone H3, myeloperoxidase).
-
Capture images using a fluorescence microscope and quantify the area of NETs or the percentage of NET-forming cells.[3][13]
-
-
Protocol 2: Inhibition of Myeloma Cell-Induced NET Formation
This protocol is adapted from studies demonstrating the induction of NETs by multiple myeloma (MM) cells and the inhibitory effect of this compound.[2][6][7]
Materials:
-
This compound
-
Human or mouse multiple myeloma cell lines (e.g., RPMI-8226, DP42, 5TGM1)
-
Isolated neutrophils
-
Culture medium for MM cells and neutrophils
-
Transwell inserts (optional)
-
Materials for NET quantification as listed in Protocol 1
Procedure:
-
Preparation of Conditioned Media (CM): Culture MM cells to 70-80% confluency. Replace the medium with serum-free medium and culture for another 24 hours. Collect the supernatant, centrifuge to remove cells, and store as CM.
-
Neutrophil Isolation and Seeding: Isolate and seed neutrophils as described in Protocol 1.
-
This compound Pre-treatment: Pre-treat neutrophils with this compound or vehicle control for 30 minutes.
-
NETosis Induction:
-
Using Conditioned Media: Add the prepared MM cell CM to the neutrophils.
-
Co-culture: Co-culture neutrophils with MM cells, either in direct contact or separated by a Transwell insert.
-
-
Quantification of NETs: Quantify NET formation using a plate reader or fluorescence microscopy as described in Protocol 1.
Data Interpretation and Troubleshooting
-
Positive Control: Always include a positive control (stimulus without inhibitor) to ensure that NETosis is being induced effectively.
-
Negative Control: A negative control (neutrophils with vehicle but no stimulus) is essential to establish the baseline level of spontaneous cell death.
-
Dose-Response: Perform a dose-response curve for this compound to determine the optimal concentration for your specific experimental setup.
-
Cell Viability: Assess the cytotoxicity of this compound on neutrophils at the concentrations used, as high concentrations may induce cell death independent of NETosis.
-
Quantification Methods: It is recommended to use at least two different methods to quantify NETs to ensure the robustness of the results.[11] For example, combine a DNA dye-based plate reader assay with immunofluorescence imaging.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PAD4 and NET formation in various physiological and pathological processes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Automatic quantification of in vitro NET formation [frontiersin.org]
- 4. Inhibition of NETosis for treatment purposes: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automatic quantification of in vitro NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-P5 and Neutrophil Extracellular Trap (NET) Formation
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the role of BMS-P5 in neutrophil extracellular trap (NET) formation. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in relation to NET formation?
This compound is a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2][3] The PAD4 enzyme plays a crucial role in the process of NETosis by catalyzing the citrullination of histone H3.[2] This modification weakens the binding between histones and DNA, facilitating chromatin decondensation, a necessary step for the formation of NETs.[2] By inhibiting PAD4, this compound prevents histone citrullination and, consequently, blocks the formation of NETs.[4][5][6]
Q2: Is it true that this compound does not inhibit NET formation?
Contrary to the topic of this guide, published research consistently demonstrates that this compound is an effective inhibitor of NET formation.[4][5][6] Studies have shown that this compound blocks NET formation induced by various stimuli, including multiple myeloma cells and calcium ionophores.[1][4] If you are observing a lack of NET inhibition in your experiments with this compound, it is likely due to suboptimal experimental conditions, reagent issues, or other factors that are addressed in the troubleshooting section below.
Q3: What is the selectivity profile of this compound?
This compound exhibits selectivity for PAD4 over other PAD isoforms such as PAD1, PAD2, and PAD3.[1] This specificity makes it a valuable tool for investigating the specific role of PAD4 in biological processes like NETosis.
Troubleshooting Guide: Lack of Expected NET Inhibition by this compound
If you are not observing the expected inhibition of NET formation with this compound, please review the following potential issues and troubleshooting steps.
Issue 1: Suboptimal Inhibitor Concentration or Incubation Time
Possible Cause: The concentration of this compound may be too low, or the pre-incubation time may be insufficient for the inhibitor to effectively engage with its target before NETosis is induced.
Troubleshooting Steps:
-
Verify Concentration: Ensure that the final concentration of this compound in your assay is within the effective range reported in the literature.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulus.
-
Adjust Incubation Time: Ensure that neutrophils are pre-incubated with this compound for a sufficient duration before adding the NET-inducing stimulus. A pre-incubation time of 30 minutes is commonly used.[4]
Issue 2: Reagent Quality and Preparation
Possible Cause: The this compound compound may have degraded, or the solvent used for reconstitution may be interfering with its activity.
Troubleshooting Steps:
-
Check Reagent Integrity: Use a fresh stock of this compound. If possible, verify the integrity of the compound using analytical methods.
-
Proper Solubilization: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in your experimental media.[7]
-
Solvent Control: Include a vehicle control (e.g., DMSO alone) in your experiments to rule out any effects of the solvent on NET formation.
Issue 3: Experimental Assay Conditions
Possible Cause: The choice of stimulus, cell type, or detection method for NETs can influence the apparent efficacy of this compound.
Troubleshooting Steps:
-
Stimulus Potency: The stimulus used to induce NETosis might be too potent, overwhelming the inhibitory capacity of this compound at the tested concentrations. Consider using a lower concentration of the stimulus or a different stimulus.
-
Cell Health: Ensure that the neutrophils used in the assay are viable and healthy. Poor cell viability can lead to non-specific cell death and DNA release that may be mistaken for NETosis. This compound itself has been shown to have a lack of cytotoxicity on neutrophils at effective concentrations.[4]
-
Quantification Method: The method used to quantify NETs (e.g., fluorescence microscopy with DNA dyes, quantification of NET-associated proteins like MPO or citrullinated histone H3) should be validated and appropriate for your experimental setup.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 98 nM | N/A | In vitro PAD4 enzyme assay. | [1][7] |
| Effective Concentration | 1 µM | Mouse Bone Marrow Neutrophils | Pre-treated for 30 min before stimulation with conditioned media. | [4] |
| Effective Concentration | 10 µM and 100 µM | Human Neutrophils | Pre-treated for 30 min before stimulation with conditioned media. | [1] |
| In Vivo Dosage | 50 mg/kg | Syngeneic mouse model of multiple myeloma | Administered via oral gavage. | [1][2] |
Experimental Protocols
General Protocol for In Vitro NET Inhibition Assay
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse peripheral blood or bone marrow using standard methods (e.g., density gradient centrifugation).
-
Cell Seeding: Seed the isolated neutrophils in appropriate culture plates or on coverslips suitable for microscopy.
-
Inhibitor Pre-incubation: Pre-incubate the neutrophils with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
NET Induction: Stimulate the neutrophils with a known NET-inducing agent, such as:
-
Calcium Ionophore (e.g., A23187)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Conditioned media from cancer cells (e.g., multiple myeloma cells).[4]
-
-
Incubation: Incubate for the appropriate time for NET formation (e.g., 2-8 hours, depending on the stimulus).
-
NET Quantification: Quantify NET formation using one of the following methods:
-
Fluorescence Microscopy: Stain with a cell-impermeable DNA dye (e.g., Sytox Green) and visualize the web-like structures of extracellular DNA.
-
ELISA: Quantify the levels of NET-associated proteins such as myeloperoxidase (MPO)-DNA complexes or citrullinated histone H3.
-
Western Blot: Detect citrullinated histone H3 in cell lysates or supernatants.[4]
-
Visualizations
Signaling Pathway of PAD4-Mediated NETosis and this compound Inhibition
Caption: Mechanism of this compound in blocking NET formation.
Experimental Workflow for a NET Inhibition Assay
Caption: Workflow for testing this compound's effect on NETosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound [chuchangbiotech.com]
- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: BMS-P5 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective PAD4 inhibitor, BMS-P5, in in vivo studies.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vivo experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: I am observing low or no efficacy of this compound in my animal model. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Formulation and Administration:
-
Improper Formulation: this compound is a small molecule that may have solubility challenges. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. A common issue with small molecule inhibitors is poor bioavailability due to formulation.[1][2] Consider using a vehicle known to be effective for this compound, such as 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) (pH 4.6).[3]
-
Incorrect Gavage Technique: Improper oral gavage can lead to incorrect dosing or aspiration. Ensure personnel are well-trained in the technique. The gavage needle should be inserted gently, and the solution administered slowly to avoid regurgitation.[4][5][6][7]
-
Compound Stability: Prepare the formulation fresh before each use to avoid degradation of the compound, especially if storing at room temperature. Stock solutions of this compound are typically stored at -20°C or -80°C.[8]
-
-
Experimental Model:
-
Timing and Dose: The timing of treatment initiation and the dosage are critical. In a multiple myeloma model, treatment with 50 mg/kg of this compound twice daily was initiated on day 3 after tumor cell injection.[3] Your experimental window and dose may need to be optimized for your specific model.
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting PAD4 activity in your model. This can be assessed by measuring the levels of citrullinated histone H3 (H3cit) in tissue or blood samples. A reduction in H3cit levels would indicate target engagement.[9]
-
-
Data Analysis:
-
Sufficient Statistical Power: Ensure your study has a sufficient number of animals per group to detect a statistically significant effect.
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
Answer:
While one study mentioned a lack of cytotoxicity of this compound on neutrophils and myeloma cells in vitro, and other PAD4 inhibitors have been reported as well-tolerated, adverse effects can still occur.[3]
-
Confirm Dosing Accuracy: Double-check your calculations for the dose and the volume being administered to ensure there hasn't been an error.
-
Vehicle Control: Ensure that the vehicle alone is not causing the observed toxicity. A vehicle-only control group is essential.
-
Reduce Dose or Frequency: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, and consult with your institution's veterinary staff. According to its Safety Data Sheet, this compound is not classified as hazardous, but any unexpected clinical signs should be taken seriously.
-
Consider Off-Target Effects: While this compound is selective for PAD4 over other PAD isoforms, off-target effects can never be fully excluded with small molecule inhibitors.[1][8] If toxicity persists at effective doses, it may be an inherent property of the compound or its metabolites in your specific model.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for formulating this compound for oral gavage in mice?
A commonly used vehicle is a solution of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate, pH 4.6.[3] Alternative formulations for small molecules for oral gavage include suspensions in carboxymethylcellulose sodium (CMC-Na) or solutions containing DMSO, PEG300, and Tween-80.[10]
2. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[8][11] PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline.[11] This process, known as citrullination or deimination, is crucial for the formation of Neutrophil Extracellular Traps (NETs).[11] By inhibiting PAD4, this compound blocks the citrullination of histones, which is a key step in the decondensation of chromatin required for NET formation.[11]
3. How can I confirm that this compound is active in my in vivo model?
To confirm target engagement, you can measure the levels of citrullinated histone H3 (H3cit), a specific biomarker of PAD4 activity, in relevant biological samples (e.g., plasma, tumor tissue, or bronchoalveolar lavage fluid).[9][12] A significant reduction in H3cit levels in the this compound treated group compared to the vehicle control group would indicate successful target inhibition.
4. What is the recommended dosage and administration schedule for this compound in mice?
In a syngeneic mouse model of multiple myeloma, this compound was administered at a dose of 50 mg/kg by oral gavage twice a day.[3][8][13] However, the optimal dosage and schedule may vary depending on the specific animal model and disease being studied.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| PAD4 | 98 | Enzyme Assay |
Source: MedchemExpress, Selleck Chemicals[8][10]
Table 2: In Vivo Administration Protocol for this compound in a Mouse Model of Multiple Myeloma
| Parameter | Description |
| Animal Model | Syngeneic mouse model of multiple myeloma |
| Dosage | 50 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Twice a day |
| Vehicle | 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate, pH 4.6 |
| Treatment Start | Day 3 after tumor cell injection |
Source: Li et al., 2020[3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound formulation based on a published study.[3]
Materials:
-
This compound powder
-
Methocel A4M (Methylcellulose)
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Polysorbate 80 (Tween 80)
-
Sodium acetate
-
Glacial acetic acid
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Sterile, deionized water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare 100 mM Sodium Acetate Buffer (pH 4.6):
-
Dissolve the appropriate amount of sodium acetate in sterile water to make a 100 mM solution.
-
Adjust the pH to 4.6 using glacial acetic acid.
-
-
Prepare the Vehicle (0.5% Methocel A4M and 0.1% Polysorbate 80):
-
In a sterile conical tube, add the 100 mM sodium acetate buffer.
-
While stirring, slowly add Methocel A4M to a final concentration of 0.5% (w/v). Allow it to dissolve completely. This may take some time.
-
Add Polysorbate 80 to a final concentration of 0.1% (v/v) and continue stirring until the solution is clear.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Add the this compound powder to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. It is recommended to prepare this formulation fresh daily.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[4][5][6][7]
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
With the mouse held in an upright position, insert the gavage needle into the mouth, slightly to one side of the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the formulation.
-
Administer the solution over 2-3 seconds to prevent regurgitation.
-
-
Needle Withdrawal and Monitoring:
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.
-
Mandatory Visualization
Caption: NETosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
improving BMS-P5 stability in solution
Welcome to the technical support center for BMS-P5, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active small molecule inhibitor of PAD4.[1][2] PAD4 is a key enzyme in the process of neutrophil extracellular trap (NET) formation, also known as NETosis.[3][4] It catalyzes the citrullination of histones, particularly histone H3 and H4, which leads to chromatin decondensation—a critical step in the release of NETs.[1][5][6] By inhibiting PAD4, this compound blocks this histone citrullination, thereby preventing the formation of NETs.[1][2][7] This mechanism is being explored for its therapeutic potential in various diseases where NETs are implicated, such as multiple myeloma.[2][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years.[9] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[9] Always use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[9]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits good solubility in several organic solvents but is insoluble in water.[9] Detailed solubility information is provided in the table below. It is important to note that when diluting a DMSO stock solution into an aqueous medium, such as cell culture media, the final DMSO concentration should be kept as low as possible to avoid precipitation and potential cellular toxicity.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Symptom: You observe cloudiness, particulate matter, or crystals in your this compound solution, either in the stock vial or after dilution in aqueous media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The concentration of this compound in your solution may be too high for the chosen solvent or the final aqueous medium. Solution: Try preparing a more dilute stock solution or decrease the final working concentration in your experiment.[12] |
| Poor Solvent Quality | The use of old or water-containing DMSO can significantly reduce the solubility of this compound.[9] Solution: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions. |
| Rapid Change in Polarity | Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. Solution: Prepare an intermediate dilution of your this compound stock in your cell culture medium or buffer. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[12] |
| Temperature Effects | Solubility can be temperature-dependent. Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can sometimes induce precipitation. Solution: Allow your stock solution to fully equilibrate to room temperature before diluting it into pre-warmed (37°C) media.[12] |
| pH of the Medium | The solubility of small molecules can be influenced by the pH of the solution. While a specific pH-stability profile for this compound is not available, significant deviations from neutral pH in your experimental buffer could affect its solubility. Solution: Ensure your cell culture medium or buffer is properly buffered and at the correct physiological pH. |
Issue 2: Loss of this compound Activity in Experiments
Symptom: You observe a diminished or inconsistent inhibitory effect of this compound in your assays over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | This compound, like many small molecules, may be susceptible to hydrolysis or oxidation over time in aqueous solutions, especially at 37°C. Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. If you suspect degradation, you can perform a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Improper Storage | Repeated freeze-thaw cycles of the stock solution can lead to degradation and a decrease in the effective concentration. Solution: Aliquot your stock solution into smaller, single-use volumes upon preparation to minimize the number of freeze-thaw cycles.[2] |
| Adsorption to Labware | Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Solution: Consider using low-protein-binding tubes and plates for the preparation and storage of your this compound solutions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 95 mg/mL (201.02 mM) | [9] |
| Ethanol | 95 mg/mL | [9] |
| Water | Insoluble | [9] |
| DMF | 20 mg/mL | [13] |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [13] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [9][13] |
| Stock Solution in DMSO | -80°C | 1 year | [9] |
| Stock Solution in DMSO | -20°C | 1 month | [2][9] |
| Working Solution (in vivo) | Prepare Freshly | Use immediately | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid in solubilization.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: In Vitro NETosis Inhibition Assay
-
Cell Culture:
-
Isolate primary human or murine neutrophils.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in the appropriate cell culture medium (e.g., RPMI-1640) to the desired final concentration (e.g., 1 µM, 10 µM, or 100 µM).[14]
-
Important: To avoid precipitation, add the DMSO stock to the pre-warmed (37°C) medium while gently vortexing. The final DMSO concentration should ideally be below 0.5% and a vehicle control (medium with the same concentration of DMSO) must be included in the experiment.
-
-
Experimental Procedure:
-
Seed the isolated neutrophils in a suitable culture plate.
-
Pre-treat the neutrophils with the this compound working solution or vehicle control for 30 minutes at 37°C.[7][14]
-
Induce NETosis using a suitable stimulus (e.g., PMA, ionomycin, or conditioned medium from cancer cells).
-
Incubate for the appropriate time to allow for NET formation (typically 2-4 hours).
-
Fix the cells and stain for NET components (e.g., extracellular DNA and citrullinated histone H3).
-
Quantify NET formation using fluorescence microscopy or a plate-based assay.
-
Mandatory Visualizations
Caption: PAD4 signaling pathway in NETosis and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro NETosis inhibition assay using this compound.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: BMS-P5
Welcome to the technical support center for BMS-P5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] Its primary mechanism of action is the inhibition of PAD4, an enzyme responsible for the citrullination of histones.[3][4] This inhibition prevents the formation of Neutrophil Extracellular Traps (NETs), which has been shown to delay the progression of multiple myeloma (MM) in preclinical models.[1][3][4][5]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 98 nM for PAD4.[6] It exhibits selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).[6]
Q3: Has this compound shown toxicity in cell lines?
A3: Preliminary studies have indicated a lack of cytotoxicity of this compound in specific cell types at therapeutic concentrations. Specifically, no significant effect on viability or apoptosis was observed in mouse bone marrow neutrophils treated with 1 µM this compound for 6 hours, or in mouse myeloma cell lines (DP42 and 5TGM1) treated for 24 hours.[3]
Q4: Is there any information on the toxicity of this compound in non-myeloma or non-immune cell lines?
A4: Currently, there is limited publicly available data on the cytotoxicity of this compound in a broad range of non-myeloma or non-immune cell lines, such as epithelial, fibroblast, or endothelial cells. Researchers should empirically determine the cytotoxic profile of this compound in their specific cell line of interest. A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section.
Q5: What are the potential off-target effects of PAD4 inhibitors?
A5: While this compound is reported to be selective for PAD4, other PAD4 inhibitors have been evaluated for off-target activities. For instance, the PAD4 inhibitors GSK199 and GSK484 showed negligible off-target activity against a panel of 50 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases.[7] However, it is always advisable to consider the possibility of off-target effects with any small molecule inhibitor.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or High Toxicity | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and general cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the tolerance level of your cell line (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments. | |
| Prolonged exposure: Continuous exposure to the inhibitor may disrupt normal cellular functions over time. | Reduce the incubation time. Determine the minimum exposure time required to achieve the desired biological effect. | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments. | If possible, test the compound on a more robust cell line. Otherwise, perform extensive optimization of concentration and exposure time. | |
| Inconsistent or Lack of Efficacy | Inhibitor instability: Small molecule inhibitors can degrade in cell culture media over time. | Prepare fresh stock solutions and add the inhibitor to the media immediately before treating the cells. Avoid storing the inhibitor in media for extended periods. |
| Solubility issues: this compound may precipitate out of solution at high concentrations or in certain media formulations. | Visually inspect the media for any precipitate after adding the inhibitor. If solubility is an issue, consider using a different solvent or a lower concentration. | |
| Incorrect experimental timing: The inhibitor may need to be present before or during a specific cellular event to be effective. | Review the experimental design to ensure the timing of inhibitor addition is appropriate for the biological question being addressed. | |
| Precipitate in Media | Poor solubility: The inhibitor has precipitated out of the culture medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Consider preparing a fresh, lower concentration stock solution. Use pre-warmed media for dilution. |
| Interaction with media components: Components in the serum or media may be causing the inhibitor to precipitate. | Test the stability and solubility of the inhibitor in media with and without serum. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of solvent) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, and positive control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Following incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity if applicable.
-
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V Staining
This protocol outlines the steps to determine if this compound induces apoptosis in your cell line of interest.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.
-
-
Cell Harvesting:
-
For adherent cells, collect both the floating and attached cells. Gently trypsinize the attached cells and combine them with the cells from the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells with cold PBS.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Neutrophils and Myeloma Cells
| Cell Type | Concentration | Incubation Time | Viability/Apoptosis Assay | Outcome | Reference |
| Mouse Bone Marrow Neutrophils | 1 µM | 6 hours | Viability and Apoptosis Assays | No significant effect on viability or apoptosis | [3] |
| Mouse Myeloma Cells (DP42, 5TGM1) | 1 µM | 24 hours | Apoptosis Assay | No significant induction of apoptosis | [3] |
Table 2: In Vitro Inhibitory Potency of this compound
| Target | IC50 | Assay Condition | Reference |
| PAD4 | 98 nM | Enzyme Assay | [6] |
| PAD1 | >100 µM | Enzyme Assay | [6] |
| PAD2 | >100 µM | Enzyme Assay | [6] |
| PAD3 | >100 µM | Enzyme Assay | [6] |
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-P5 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the activity of BMS-P5, a selective peptidylarginine deiminase 4 (PAD4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2][3][4] PAD4 is an enzyme that catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline. This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation.[3][5] By inhibiting PAD4, this compound blocks the citrullination of histone H3, which is a key step in the formation of neutrophil extracellular traps (NETs).[6][7][8]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the role of PAD4 and NETosis in various physiological and pathological processes. A significant area of research is in oncology, particularly in multiple myeloma, where this compound has been shown to delay disease progression by inhibiting NET formation in the tumor microenvironment.[1][3][6] It is also a valuable tool for investigating the involvement of PAD4 in autoimmune diseases and inflammation.
Q3: What are the key assays to confirm this compound activity?
A3: The activity of this compound can be confirmed through a series of in vitro and in vivo assays.
-
In Vitro:
-
PAD4 Enzyme Inhibition Assay: Directly measures the inhibitory effect of this compound on recombinant PAD4 activity.
-
Histone H3 Citrullination Western Blot: Assesses the reduction of citrullinated histone H3 in cells treated with this compound.
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NET Formation Assay by Immunofluorescence Microscopy: Visualizes and quantifies the inhibition of NET formation in neutrophils.
-
-
In Vivo:
-
Syngeneic Mouse Model of Multiple Myeloma: Evaluates the therapeutic efficacy of this compound by monitoring tumor progression and survival.
-
This compound Signaling Pathway and Mechanism of Action
Caption: Diagram of the this compound signaling pathway.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for PAD4 | 98 nM | In vitro enzyme assay | [1][4] |
| Selectivity | >10 µM | In vitro enzyme assays for PAD1, PAD2, PAD3 | [9] |
| Effective In Vitro Concentration | 1 µM - 100 µM | Inhibition of NET formation in neutrophils | [4] |
| Effective In Vivo Dosage | 50 mg/kg | Oral gavage in a syngeneic mouse model of multiple myeloma | [5][6] |
Detailed Experimental Protocols
In Vitro Assays
1. PAD4 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on PAD4 enzymatic activity.
-
Methodology:
-
Use recombinant human PAD4 enzyme and histone H3 as a substrate.
-
Prepare a reaction buffer (e.g., 100 mM Tris, pH 7.5, 2 mM DTT, 0.65 mM CaCl2).[10]
-
Incubate varying concentrations of this compound with the PAD4 enzyme.
-
Initiate the reaction by adding the histone H3 substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and detect the amount of citrullinated histone H3. Detection can be performed by:
-
Western Blot: Using an anti-citrullinated histone H3 antibody.
-
ELISA: Using a plate coated with anti-citrullinated histone H3 antibody.[10]
-
-
2. Histone H3 Citrullination Western Blot
-
Objective: To assess the ability of this compound to inhibit histone H3 citrullination in a cellular context.
-
Methodology:
-
Isolate neutrophils from either human peripheral blood or mouse bone marrow.
-
Pre-treat the neutrophils with different concentrations of this compound (e.g., 1 µM, 10 µM) for 30 minutes.[10]
-
Stimulate the cells with a NET-inducing agent such as calcium ionophore (e.g., A23187) or conditioned medium from multiple myeloma cells.[8][10]
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for citrullinated histone H3 (e.g., Abcam ab5103).[10]
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Normalize the signal to a loading control like total histone H3 or β-actin.
-
3. NET Formation Assay by Immunofluorescence Microscopy
-
Objective: To visualize and quantify the inhibition of NET formation by this compound.
-
Methodology:
-
Seed isolated neutrophils on coverslips in a multi-well plate.
-
Pre-treat the cells with this compound for 30 minutes.
-
Stimulate NETosis as described in the Western blot protocol.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against NET components, such as anti-citrullinated histone H3 and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE).
-
Incubate with fluorescently labeled secondary antibodies.
-
Stain the DNA with a cell-impermeable DNA dye like SYTOX Green or a cell-permeable dye like DAPI or Hoechst 33342 to visualize the extracellular DNA webs.[7]
-
Capture images using a fluorescence or confocal microscope and quantify the area or intensity of NETs.
-
Caption: Experimental workflow for the NET formation assay.
Troubleshooting Guide
Problem: No inhibition of PAD4 activity is observed in the enzyme assay.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure that the this compound compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Verify the concentrations of the enzyme, substrate, and calcium in the reaction buffer. Ensure the pH and temperature are optimal for PAD4 activity. Run positive controls with known PAD4 inhibitors (e.g., Cl-amidine).
-
Problem: High background or inconsistent results in the histone citrullination Western blot.
-
Possible Cause 1: Poor antibody quality.
-
Solution: The specificity and lot-to-lot variability of anti-citrullinated histone antibodies can be a significant issue.[11] Validate the antibody using positive and negative controls (e.g., neutrophils stimulated with and without a NET inducer). Consider testing antibodies from different vendors.
-
-
Possible Cause 2: Inefficient protein extraction or transfer.
-
Solution: Use a lysis buffer optimized for nuclear proteins. Ensure complete transfer of low molecular weight proteins like histones by using appropriate gel percentages and transfer conditions.
-
Problem: Difficulty in visualizing or quantifying NETs in the immunofluorescence assay.
-
Possible Cause 1: Inappropriate timing of fixation.
-
Solution: The kinetics of NET formation can vary depending on the stimulus. Perform a time-course experiment to determine the optimal time point for fixation after stimulation.
-
-
Possible Cause 2: Cell detachment.
-
Solution: Ensure coverslips are properly coated to promote cell adhesion. Be gentle during washing steps to avoid dislodging the delicate NET structures.
-
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 2. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 3. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [en.bio-protocol.org]
- 7. intjmorphol.com [intjmorphol.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Challenges and Limitations in Antibody-Based Detection of Citrullinated Histones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-P5 Experimental Setup
Welcome to the technical support center for BMS-P5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental setups involving the selective PAD4 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active small molecule inhibitor of peptidylarginine deiminase 4 (PAD4) with an IC50 of 98 nM.[1][2][3] Its primary mechanism of action is to block the enzymatic activity of PAD4, which is responsible for the citrullination of histones, a key step in the formation of neutrophil extracellular traps (NETs).[4][5] By inhibiting PAD4, this compound prevents NET formation.[4][6]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in cancer research, particularly in the study of multiple myeloma (MM).[1][5][6] It is utilized to investigate the role of NETs in the tumor microenvironment and to evaluate the therapeutic potential of PAD4 inhibition in delaying disease progression.[4][6]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage of this compound is critical for maintaining its stability and activity. For the powder form, long-term storage at -20°C for up to 3 years is recommended.[2][3] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[2]
Q4: Is this compound selective for PAD4?
A4: Yes, this compound is highly selective for PAD4 over other PAD isoforms such as PAD1, PAD2, and PAD3.[1] The IC50 values for PAD1, PAD2, and PAD3 are all greater than 10 µM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of NET formation in vitro. | This compound degradation: Improper storage or handling of the compound. | Ensure this compound powder is stored at -20°C and stock solutions are stored at -80°C.[1][2] Avoid multiple freeze-thaw cycles by preparing aliquots.[2] |
| Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit PAD4 in your specific cell system. | The effective concentration in vitro can range from 1 µM to 100 µM.[1] Perform a dose-response curve to determine the optimal concentration for your experiment. | |
| Poor solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | This compound is soluble in DMSO and Ethanol.[2] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[7] Ensure the compound is completely dissolved before adding to cell culture media. | |
| High variability in in vivo study results. | Improper formulation or administration: Inconsistent dosing due to poor suspension or incorrect gavage technique. | For oral gavage, a common vehicle is 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) (pH 4.6).[6] Ensure a homogenous suspension is prepared and administered consistently. A typical dosage is 50 mg/kg, administered twice daily.[3][6] |
| Animal model variability: Differences in the tumor take-rate or progression in the syngeneic mouse model. | Use a sufficient number of animals per group to account for biological variability. Closely monitor the onset of symptoms such as paralysis and hunched posture to track disease progression.[6] | |
| Difficulty detecting citrullinated histone H3 by Western Blot. | Inefficient protein extraction or antibody issues: Low protein yield or poor antibody performance. | Ensure your protein extraction protocol is optimized for histones. Use a validated anti-citrullinated histone H3 antibody. Calcium ionophore can be used as a positive control to induce histone citrullination.[6] |
| Insufficient stimulation: The stimulus used to induce NETosis (e.g., conditioned media from MM cells) may not be potent enough. | Confirm that your stimulus (e.g., DP42 or 5TGM1 conditioned media) is capable of inducing NET formation and histone H3 citrullination in your neutrophil population.[1][6] |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for PAD4 | 98 nM | [1][2][3] |
| Selectivity | >10 µM for PAD1, PAD2, PAD3 | |
| In Vitro Concentration Range | 1 µM - 100 µM | [1] |
| In Vivo Dosage (Mouse Model) | 50 mg/kg (oral gavage) | [1][3][4][6][7] |
Experimental Protocols
In Vitro Inhibition of NET Formation
Objective: To assess the ability of this compound to inhibit multiple myeloma (MM) cell-induced neutrophil extracellular trap (NET) formation.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice or peripheral blood of healthy human donors using standard density gradient centrifugation methods.
-
Cell Culture: Culture murine (e.g., DP42, 5TGM1) or human (e.g., RPMI-8226) MM cell lines to generate conditioned media (CM).[6]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture media to the desired final concentrations (e.g., 1 µM, 10 µM).[1]
-
Treatment: Pre-treat the isolated neutrophils with this compound or a vehicle control (DMSO) for 30 minutes.[1][6]
-
Stimulation: After pre-treatment, stimulate the neutrophils with CM from MM cells for 4-8 hours to induce NET formation.[6][8]
-
NET Visualization and Quantification: Fix the cells and stain with a cell-impermeable DNA dye (e.g., Sytox Green) and an antibody against a NET component (e.g., myeloperoxidase or citrullinated histone H3). Visualize NETs using fluorescence microscopy and quantify the NET-positive cells.[6][8]
In Vivo Efficacy in a Syngeneic Mouse Model of Multiple Myeloma
Objective: To evaluate the effect of this compound on tumor progression and survival in a mouse model of MM.
Methodology:
-
Animal Model: Utilize a syngeneic mouse model of MM by intravenously injecting DP42 MM cells into recipient mice.[6]
-
This compound Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).[6] The target dosage is 50 mg/kg.[3][6]
-
Treatment Regimen: Begin treatment on day 3 post-tumor cell injection. Administer this compound or the vehicle control via oral gavage twice a day.[3][6]
-
Monitoring: Monitor the mice daily for the onset of disease symptoms, such as paralysis and hunched posture.[6]
-
Endpoint Analysis: Record the survival of the mice in each treatment group. At the experimental endpoint, bone marrow can be harvested to analyze tumor burden and levels of citrullinated histone H3.[6]
Visualizations
Caption: this compound inhibits the PAD4-mediated NETosis pathway in the tumor microenvironment.
Caption: Workflow for in vitro and in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining BMS-P5 Treatment Protocols for Efficacy
Welcome to the technical support center for BMS-P5, a selective and orally active PAD4 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline.[3][4] A key substrate of PAD4 is histone H3. By inhibiting PAD4, this compound prevents the citrullination of histone H3, a critical step in chromatin decondensation required for the formation of Neutrophil Extracellular Traps (NETs).[1][5][6] This inhibition of NETosis is the primary mechanism by which this compound exerts its effects in various disease models, including multiple myeloma.[1][6][7]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For in vitro cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended.[1][5] this compound has been shown to effectively inhibit NET formation induced by multiple myeloma cells at 1 µM.[6] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use. When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium, ensuring the final DMSO concentration is below 0.5% (v/v) to avoid solvent-induced cellular toxicity.
Q4: I am observing inconsistent IC50 values in my experiments. What are the potential causes?
A4: Inconsistent IC50 values can arise from several factors, including:
-
Cell-based assay variability: Differences in cell density, passage number, and metabolic state of the cells can all impact the apparent potency of an inhibitor.
-
Assay conditions: Variations in incubation time, substrate concentration (if applicable), and the specific assay readout method can lead to shifts in IC50 values.
-
Compound stability: Degradation of this compound in the assay medium over long incubation periods can result in a loss of activity.
-
Solubility issues: Precipitation of the compound at higher concentrations can lead to an inaccurate determination of the IC50.
Q5: Are there known off-target effects for this compound?
A5: this compound is a selective inhibitor of PAD4. It shows high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).[1][5] However, as with any small molecule inhibitor, off-target effects are possible, particularly at higher concentrations. It is recommended to perform control experiments to validate that the observed phenotype is due to PAD4 inhibition. This can include using a structurally unrelated PAD4 inhibitor or genetic knockdown of PAD4.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
-
Problem: this compound precipitates when diluted from a DMSO stock into aqueous buffer or cell culture medium.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.1%, while maintaining the desired this compound concentration.
-
Use a Co-solvent: If solubility issues persist, consider using a co-solvent system. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used for in vivo studies and may improve solubility in some in vitro applications.[8]
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it may also lead to degradation if not performed carefully.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your experimental system.
-
Issue 2: Inconsistent or Noisy Data in NETosis Assays
-
Problem: High background or variability in NETosis quantification assays (e.g., immunofluorescence or DNA release assays).
-
Solution:
-
Neutrophil Viability: Ensure the viability of your isolated neutrophils is high (>95%) before starting the experiment. Poor neutrophil health can lead to spontaneous cell death and DNA release, confounding the results.
-
Stimulation Control: Use a potent and consistent stimulus for NETosis, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or calcium ionophore (e.g., A23187), as a positive control to ensure your assay is working correctly.[6]
-
Assay-Specific Controls: Include appropriate controls in your assay, such as unstimulated cells (negative control) and vehicle-treated cells (DMSO control).
-
Quantification Method: For immunofluorescence-based assays, ensure your image analysis parameters are consistent across all samples. For DNA release assays, be mindful that this method can also detect DNA from necrotic cells, so it's often used in conjunction with a more specific marker of NETosis like citrullinated histone H3.
-
Issue 3: Unexpected Cellular Toxicity
-
Problem: Observation of significant cell death at concentrations where this compound is expected to be non-toxic.
-
Solution:
-
Confirm On-Target Effect: To distinguish between on-target and off-target toxicity, compare the phenotype with that of a structurally different PAD4 inhibitor or with PAD4 knockdown.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed and use the lowest effective concentration for your experiments.
-
Vehicle Control: High concentrations of DMSO can be toxic to cells. Ensure your vehicle control has the same final DMSO concentration as your highest this compound concentration to properly assess solvent-induced toxicity.
-
Assay Duration: In long-term experiments, compound degradation could lead to the formation of toxic byproducts. Assess the stability of this compound in your cell culture medium over the course of the experiment.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PAD4 | Reference |
| PAD4 | 98 | - | [1][5] |
| PAD1 | >10,000 | >102x | [1][5] |
| PAD2 | >10,000 | >102x | [1][5] |
| PAD3 | >10,000 | >102x | [1][5] |
Table 2: Summary of In Vitro Experimental Conditions for this compound
| Parameter | Details | Reference |
| Cell Lines | Human Multiple Myeloma (RPMI-8226, MM.1S), Mouse Myeloma (DP42, 5TGM1), Human and Mouse Neutrophils | [6] |
| Treatment Concentration | 1 µM - 10 µM | [1][5][6] |
| Incubation Time | 30 minutes pre-treatment, followed by stimulation for 4-8 hours | [6] |
| Vehicle Control | DMSO (final concentration ≤ 0.5%) |
Table 3: Summary of In Vivo Experimental Conditions for this compound
| Parameter | Details | Reference |
| Animal Model | Syngeneic mouse model of multiple myeloma (DP42 cells) | [6] |
| Dosage | 50 mg/kg | [1][6] |
| Administration Route | Oral gavage | [1][6] |
| Dosing Schedule | Twice daily, starting on day 3 after tumor cell injection | [1][6] |
| Vehicle | 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (B1210297) pH 4.6 | [6] |
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition Assay
This protocol describes a general method to determine the IC50 of this compound against recombinant PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Histone H3 as a substrate
-
Assay Buffer: 100 mM Tris, pH 7.5, 2 mM DTT, 0.65 mM CaCl2
-
This compound stock solution (10 mM in DMSO)
-
Anti-citrullinated histone H3 antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include a DMSO-only vehicle control.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the wells of a 96-well plate. Add the recombinant PAD4 enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the histone H3 substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding EDTA to chelate the calcium ions, which are required for PAD4 activity.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-citrullinated histone H3 antibody.
-
ELISA: Coat a 96-well plate with the reaction mixture, and detect the citrullinated histone H3 using an anti-citrullinated histone H3 antibody followed by a secondary antibody and detection reagent.
-
-
Data Analysis: Quantify the signal for each concentration of this compound. Normalize the data with the positive control (no inhibitor) as 100% activity and a negative control (no enzyme) as 0% activity. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Quantification of NETosis by Immunofluorescence
This protocol describes a method to visualize and quantify the inhibition of NETosis by this compound in neutrophils.
Materials:
-
Isolated neutrophils
-
This compound stock solution (10 mM in DMSO)
-
NETosis stimulus (e.g., PMA, calcium ionophore A23187, or conditioned media from cancer cells)
-
Poly-L-lysine coated coverslips or multi-well imaging plates
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-citrullinated histone H3 (H3Cit) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed isolated neutrophils onto poly-L-lysine coated coverslips or imaging plates and allow them to adhere.
-
Inhibitor Treatment: Pre-treat the neutrophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Stimulation: Add the NETosis stimulus to the wells and incubate for the desired time (e.g., 4 hours) at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific antibody binding with 5% BSA. Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibodies.
-
DNA Staining: Counterstain the DNA with DAPI or Hoechst.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of NET-forming cells (characterized by decondensed, extracellular DNA co-localizing with H3Cit and MPO/NE) as a percentage of the total number of cells (determined by DAPI/Hoechst staining).
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 4. biomol.com [biomol.com]
- 5. A New Approach for Assessment of Neutrophil Extracellular Traps Through Immunofluorescence Staining in Whole Blood Smears [bio-protocol.org]
- 6. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to PAD4 Inhibitors: BMS-P5 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel peptidylarginine deiminase 4 (PAD4) inhibitor, BMS-P5, with other notable PAD4 inhibitors. The information presented is curated from preclinical studies to assist researchers in selecting the appropriate tool compounds for their investigations into the roles of PAD4 in various pathological conditions, including cancer and autoimmune diseases.
Introduction to PAD4 and Its Inhibition
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination. This process is critically involved in the formation of neutrophil extracellular traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation has been implicated in the pathophysiology of various diseases, including multiple myeloma, rheumatoid arthritis, and lupus.[1][2] Consequently, the development of specific PAD4 inhibitors has become an area of intense research.
Comparative Performance of PAD4 Inhibitors
This compound is a potent and selective, orally active PAD4 inhibitor.[3] Its performance, alongside other well-characterized PAD4 inhibitors such as GSK484, the pan-PAD inhibitor Cl-amidine, and the next-generation inhibitor JBI-589, is summarized below.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table provides a summary of the in vitro potency and selectivity of this compound and other PAD4 inhibitors against various PAD isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PAD4 IC50 | PAD1 IC50 | PAD2 IC50 | PAD3 IC50 | Selectivity Profile | Reference(s) |
| This compound | 98 nM | >10 µM | >10 µM | >10 µM | Selective for PAD4 | [3] |
| GSK484 | 50 nM (Ca2+-free), 250 nM (2 mM Ca2+) | >100-fold selective vs PAD1, PAD2, PAD3 | >100-fold selective vs PAD1, PAD2, PAD3 | >100-fold selective vs PAD1, PAD2, PAD3 | Selective for PAD4 | [4][5] |
| Cl-amidine | 5.9 µM | 0.8 µM | - | 6.2 µM | Pan-PAD inhibitor | |
| JBI-589 | 122 nM | >30 µM | >30 µM | >30 µM | Selective for PAD4 | [3][6] |
Signaling Pathway and Experimental Workflows
Visual representations of the PAD4 signaling pathway and typical experimental workflows for evaluating PAD4 inhibitors are provided below to facilitate a deeper understanding of the underlying biology and experimental design.
PAD4 Signaling in NETosis
Caption: PAD4 activation and its role in NETosis.
Experimental Workflow: In Vitro PAD4 Inhibition Assay
Caption: Workflow for in vitro PAD4 enzyme inhibition assay.
Experimental Workflow: NET Formation Assay
Caption: Workflow for immunofluorescence-based NET formation assay.
Detailed Experimental Protocols
In Vitro PAD4 Enzyme Inhibition Assay (Histone H3 Substrate)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Histone H3 protein (as substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl2
-
PAD4 Inhibitors (this compound, etc.) dissolved in DMSO
-
Detection Antibody: Anti-citrullinated histone H3 rabbit polyclonal antibody
-
Secondary Antibody: HRP-conjugated donkey anti-rabbit IgG
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the PAD4 inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for control) to respective wells.
-
Add 48 µL of a solution containing recombinant PAD4 enzyme in Assay Buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a solution containing histone H3 substrate in Assay Buffer to each well.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Coat a separate ELISA plate with the reaction mixture and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Add the anti-citrullinated histone H3 primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
NET Formation Assay (Immunofluorescence)
This protocol describes the induction and visualization of NETs from isolated neutrophils.
Materials:
-
Freshly isolated human or mouse neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate) or Calcium Ionophore (A23187) as a stimulant
-
PAD4 Inhibitors (this compound, etc.)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Anti-citrullinated histone H3, Anti-myeloperoxidase (MPO)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Glass coverslips or imaging plates
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Resuspend neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Seed neutrophils onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 30 minutes.
-
Pre-treat the cells with various concentrations of the PAD4 inhibitor or vehicle (DMSO) for 30 minutes.
-
Stimulate NETosis by adding a stimulant (e.g., 100 nM PMA or 4 µM Calcium Ionophore) and incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Gently wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies against citrullinated histone H3 and MPO overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA or the colocalization of DNA, citrullinated histone H3, and MPO signals.
In Vivo Syngeneic Mouse Model of Multiple Myeloma
This protocol outlines a general procedure for evaluating the efficacy of PAD4 inhibitors in a mouse model of multiple myeloma.[3]
Materials:
-
C57BL/KaLwRij mice (syngeneic for 5TGM1 cells)
-
5TGM1 multiple myeloma cell line
-
PAD4 Inhibitor (this compound) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for analyzing bone marrow aspirates
Procedure:
-
Culture 5TGM1 multiple myeloma cells under standard conditions.
-
Inject 1 x 10^6 5TGM1 cells intravenously into C57BL/KaLwRij mice.
-
Randomly assign mice to treatment and control groups.
-
Begin treatment with the PAD4 inhibitor (e.g., this compound at 50 mg/kg, twice daily by oral gavage) or vehicle control on day 3 post-tumor cell injection.[3]
-
Monitor mice daily for signs of disease progression, such as hind limb paralysis, weight loss, and general health.
-
Monitor tumor burden by measuring serum M-protein levels or by in vivo imaging if using a luciferase-tagged cell line.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect bone marrow.
-
Analyze the percentage of myeloma cells (e.g., CD138+ cells) in the bone marrow by flow cytometry.
-
Primary endpoints typically include overall survival and tumor burden.
Conclusion
This compound is a highly selective and potent PAD4 inhibitor with demonstrated in vitro and in vivo activity. Its high selectivity for PAD4 over other PAD isoforms makes it a valuable tool for specifically interrogating the function of PAD4. In comparison, while GSK484 and JBI-589 also show good selectivity for PAD4, the pan-PAD inhibitor Cl-amidine can be used to study the broader effects of PAD inhibition. The choice of inhibitor will depend on the specific research question being addressed. The experimental protocols and workflows provided in this guide offer a starting point for the preclinical evaluation of these and other PAD4 inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK484, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]
- 6. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAD4 Inhibitors: BMS-P5 and GSK484 in Preclinical Research
In the landscape of targeted therapies, particularly those aimed at modulating epigenetic and inflammatory pathways, Peptidylarginine Deiminase 4 (PAD4) has emerged as a significant target. This enzyme's role in histone citrullination and the subsequent formation of Neutrophil Extracellular Traps (NETs) implicates it in the pathogenesis of various diseases, including cancer and autoimmune disorders. This guide provides a detailed comparison of two prominent PAD4 inhibitors, BMS-P5 and GSK484, summarizing their efficacy based on available preclinical experimental data.
Mechanism of Action: Targeting a Key Epigenetic and Inflammatory Process
Both this compound and GSK484 are selective inhibitors of PAD4, an enzyme that converts arginine residues on proteins, notably histones, to citrulline.[1][2] This post-translational modification neutralizes the positive charge of histones, leading to chromatin decondensation. In neutrophils, this process is a critical step in NETosis, a unique form of cell death characterized by the release of web-like structures composed of DNA, histones, and granular proteins that trap and kill pathogens. However, excessive NET formation has been linked to the progression of diseases like multiple myeloma and colorectal cancer.[3][4] By inhibiting PAD4, both this compound and GSK484 block this pathway, thereby reducing NET formation and its pathological consequences.[1][2]
In Vitro Efficacy: Potency and Cellular Effects
The in vitro potency of this compound and GSK484 has been evaluated through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their direct inhibitory activity against the PAD4 enzyme.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | PAD4 | 98 nM | >10,000 nM for PAD1, PAD2, PAD3 | [1][5] |
| GSK484 | PAD4 (Ca2+-free) | 50 nM | Selective over PAD1, PAD2, PAD3 | [6][7] |
| PAD4 (2 mM Ca2+) | 250 nM | [6][8] |
Cellular assays have demonstrated the ability of both compounds to inhibit histone citrullination and NET formation in response to various stimuli.
| Inhibitor | Assay | Cell Line/Type | Concentration | Effect | Reference |
| This compound | NET Formation | Human & Mouse Neutrophils | 1 µM - 10 µM | Inhibition of MM-induced NET formation | [1][9] |
| Histone H3 Citrullination | Neutrophils | 1 µM | Inhibition of ionophore-induced citrullination | [1] | |
| GSK484 | NET Formation | Human & Mouse Neutrophils | 10 µM | Inhibition of ionophore-induced NET formation | [9] |
| Histone H3 Citrullination | HEK293 cells expressing PAD4 | 100 µM | Inhibition of citrullination | [7] |
In Vivo Efficacy: Preclinical Models
The anti-tumor efficacy of this compound and GSK484 has been investigated in syngeneic mouse models of multiple myeloma and colorectal cancer, respectively.
| Inhibitor | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| This compound | Multiple Myeloma | Syngeneic mouse model | 50 mg/kg, oral gavage, twice daily | Significantly delayed disease progression and prolonged survival. | [1][3][9] |
| GSK484 | Colorectal Cancer | Nude mouse xenograft | Not specified | Increased radiosensitivity of CRC cells and inhibited tumor growth. | [4][10] |
| Cancer-associated kidney injury | MMTV-PyMT mice | 4 mg/kg, daily | Suppressed NETosis and reverted signs of kidney dysfunction. | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and GSK484.
In Vitro NET Formation Assay
This assay quantifies the formation of Neutrophil Extracellular Traps in response to stimuli.
-
Neutrophil Isolation : Neutrophils are isolated from fresh human or mouse blood using density gradient centrifugation.
-
Cell Seeding : Isolated neutrophils are seeded in multi-well plates.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of this compound, GSK484, or vehicle control.
-
Stimulation : NET formation is induced using stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium ionophore, or conditioned media from cancer cells.
-
Staining : Extracellular DNA, a key component of NETs, is stained with a cell-impermeable DNA dye (e.g., Sytox Green or Sytox Orange). Histones and other NET components can be visualized by immunofluorescence using specific antibodies.
-
Quantification : NET formation is quantified by measuring the fluorescence intensity using a plate reader or by imaging and analyzing the area of NETs using fluorescence microscopy and image analysis software.[12][13][14]
Histone Citrullination Western Blot
This method detects the level of citrullinated histones in cells treated with PAD4 inhibitors.
-
Cell Lysis : Neutrophils or other relevant cells are treated with inhibitors and stimuli as in the NET formation assay. Cells are then lysed to extract proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for citrullinated histone H3 (e.g., anti-histone H3 (citrulline R2+R8+R17)). A primary antibody against total histone H3 is used as a loading control.
-
Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.[15][16][17]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: PAD4 signaling pathway leading to NETosis and its inhibition by this compound and GSK484.
Caption: Experimental workflow for an in vitro NET formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 14. Automatic quantification of in vitro NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
BMS-P5: A Comparative Guide to its Specificity for PAD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptidylarginine deiminase 4 (PAD4) inhibitor, BMS-P5, with other known PAD inhibitors. The following sections detail its inhibitory activity, selectivity, and supporting experimental data to validate its specificity for PAD4.
Inhibitor Performance Comparison
This compound is a potent and selective inhibitor of PAD4, an enzyme implicated in various inflammatory and autoimmune diseases, as well as some cancers, primarily through its role in the formation of neutrophil extracellular traps (NETs).[1][2] The inhibitory activity of this compound and other relevant PAD inhibitors is summarized below.
| Inhibitor | Target PAD(s) | IC50 (nM) for PAD4 | IC50 (nM) for PAD1 | IC50 (nM) for PAD2 | IC50 (nM) for PAD3 | References |
| This compound | PAD4 | 98 | Selective over PAD1 | Selective over PAD2 | Selective over PAD3 | [1] |
| GSK484 | PAD4 | 50 | >100,000 | >100,000 | >100,000 | [3][4] |
| Cl-amidine | Pan-PAD | 5900 | 800 | Not Available | 6200 | [5] |
Note: Specific IC50 values for this compound against PAD1, PAD2, and PAD3 are not publicly available, though literature consistently describes it as selective for PAD4 over these other isoforms.[1]
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the PAD4 signaling pathway in NETosis and the general workflow for validating inhibitor specificity.
Caption: PAD4 Signaling Pathway in NETosis and the inhibitory action of this compound.
Caption: General experimental workflow for validating the specificity of a PAD4 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are protocols for key assays used to validate PAD4 inhibitor specificity.
In Vitro PAD Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant PAD isoforms.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂
-
Substrate: Recombinant Histone H3
-
This compound and other inhibitors of interest
-
Primary Antibody: Anti-citrullinated histone H3 rabbit polyclonal antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the Assay Buffer.
-
In a 96-well plate, add the PAD enzyme, substrate (Histone H3), and the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Coat a separate ELISA plate with the reaction mixture and incubate to allow protein binding.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the primary antibody against citrullinated histone H3 and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay evaluates the ability of an inhibitor to block NET formation in primary neutrophils.
Materials:
-
Freshly isolated human or murine neutrophils
-
Culture Medium: RPMI 1640 supplemented with serum
-
NET-inducing agent: Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore (e.g., A23187)
-
This compound and other inhibitors
-
DNA stain (e.g., SYTOX Green or DAPI)
-
Antibody against a NET component (e.g., anti-citrullinated histone H3 or anti-myeloperoxidase)
-
Fluorescently labeled secondary antibody
-
96-well imaging plate
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed the isolated neutrophils in a 96-well imaging plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 30 minutes at 37°C.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., 100 nM PMA) and incubate for 3-4 hours at 37°C to induce NET formation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with the primary antibody against a NET marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and a DNA stain.
-
Acquire images using a fluorescence microscope.
-
Quantify the area of NETs or the number of NET-forming cells using image analysis software. Compare the results from inhibitor-treated wells to the stimulated control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. GSK484 | Structural Genomics Consortium [thesgc.org]
- 4. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Guide to the Anti-Tumor Effects of BMS-P5 in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-tumor effects of BMS-P5, a novel inhibitor of Peptidylarginine Deiminase 4 (PAD4), with a focus on its potential application in multiple myeloma (MM). We will delve into its mechanism of action, present supporting experimental data, and compare its profile with other therapeutic alternatives for MM.
Introduction to this compound
This compound is a specific and orally active small molecule inhibitor of PAD4.[1] Its primary mechanism of action involves the inhibition of NETosis, a process of neutrophil cell death that results in the release of neutrophil extracellular traps (NETs).[2][3] In the context of multiple myeloma, tumor cells have been shown to induce the formation of NETs, which in turn can promote tumor progression.[2][3] By blocking NET formation, this compound is hypothesized to delay the advancement of multiple myeloma.[2][3]
Mechanism of Action: The PAD4-NET Axis in Multiple Myeloma
The signaling pathway leading to the anti-tumor effect of this compound is centered on the inhibition of PAD4 and the subsequent blockade of NETosis.
Experimental Data: In Vitro and In Vivo Efficacy of this compound
The primary evidence for the anti-tumor effects of this compound comes from a key study by Li et al. (2020) published in Molecular Cancer Therapeutics.[2][3][4] The following tables summarize the quantitative data from this publication.
In Vitro Efficacy of PAD4 Inhibitors
| Inhibitor | Concentration | Target Cells | Effect |
| This compound | 1 µM, 10 µM | Mouse BM Neutrophils | Significantly reduced MM-induced histone H3 citrullination and NET formation.[2] |
| This compound | 10 µM, 100 µM | Human Neutrophils | Prevented NET formation induced by human MM cells.[4] |
| GSK-484 | 10 µM | Mouse BM Neutrophils | Reduced MM-induced histone H3 citrullination and NET formation.[2] |
| Cl-amidine | 100 µM | Mouse BM Neutrophils | Reduced MM-induced histone H3 citrullination and NET formation.[2] |
In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma
| Treatment | Dosage | Administration | Key Outcomes |
| This compound | 50 mg/kg | Oral gavage, twice daily | - Significantly delayed the onset of disease symptoms (paralysis, hunched posture).- Significantly prolonged survival of MM-bearing mice.- Reduced proportion and absolute number of MM cells in the bone marrow.[2][4] |
| Vehicle Control | N/A | Oral gavage, twice daily | N/A |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro NET Formation Assay
-
Cell Culture: Mouse bone marrow neutrophils or human peripheral blood neutrophils were co-cultured with multiple myeloma cell lines (DP42, 5TGM1, or RPMI-8226) or primary MM cells from patients.[2]
-
Inhibitor Treatment: Neutrophils were pre-treated with this compound, GSK-484, or Cl-amidine for 30 minutes prior to stimulation with MM cells or conditioned media.[2]
-
NET Staining: After incubation, cells were fixed and stained with DNA dyes (e.g., Sytox Green) and antibodies against citrullinated histone H3.
-
Quantification: NET formation was visualized and quantified using fluorescence microscopy.
In Vivo Syngeneic Mouse Model of Multiple Myeloma
-
Animal Model: A syngeneic mouse model of multiple myeloma was established by intravenous injection of DP42 MM cells into mice.[2]
-
Treatment Regimen: Beginning on day 3 post-tumor cell injection, mice were treated with this compound (50 mg/kg) or a vehicle control via oral gavage twice daily.[2][4]
-
Efficacy Evaluation: The primary endpoints were the onset of disease symptoms (paralysis and hunched posture) and overall survival.[2]
-
Flow Cytometry: At the end of the study, bone marrow was harvested to determine the proportion and absolute number of CD138+ MM cells by flow cytometry.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of PAD Inhibitors: The Selective Advantage of BMS-P5 over the Pan-Inhibitor Cl-amidine
For researchers, scientists, and drug development professionals, the choice of a suitable chemical probe is critical for elucidating the specific roles of peptidylarginine deiminases (PADs) in health and disease. This guide provides an objective comparison between BMS-P5, a selective PAD4 inhibitor, and Cl-amidine, a widely used pan-PAD inhibitor, supported by experimental data and detailed methodologies.
The PAD enzyme family, comprising five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6), catalyzes the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, is implicated in a range of physiological and pathological processes, including gene regulation, innate immunity, and the pathogenesis of autoimmune diseases and cancer. The development of specific inhibitors for different PAD isozymes is crucial for dissecting their individual functions and for therapeutic targeting.
This comparison focuses on this compound, a novel and selective inhibitor of PAD4, and Cl-amidine, a first-generation, irreversible pan-PAD inhibitor. While both compounds are valuable tools in studying citrullination, their distinct selectivity profiles dictate their appropriate applications in research and potential therapeutic development.
Mechanism of Action and Target Specificity
This compound is an orally active and selective small molecule inhibitor of PAD4.[1][2] It functions by targeting the enzymatic activity of PAD4, thereby preventing the conversion of arginine to citrulline in its substrates, most notably histones.[1][2] This selectivity for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3) makes it a precise tool for investigating the specific roles of PAD4.[1][2]
Cl-amidine , in contrast, is a haloacetamidine-based compound that acts as an irreversible, mechanism-based inhibitor of multiple PAD isozymes.[3][4] It covalently modifies a critical cysteine residue within the active site of the PAD enzymes, leading to their inactivation.[3] Its broad-spectrum activity against PAD1, PAD3, and PAD4, and to a lesser extent PAD2, positions it as a pan-PAD inhibitor.[3][5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this compound and Cl-amidine against various PAD isozymes. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Inhibitory Potency (IC50) of this compound and Cl-amidine
| Inhibitor | PAD1 | PAD2 | PAD3 | PAD4 | Source(s) |
| This compound | Selective (IC50 not specified) | Selective (IC50 not specified) | Selective (IC50 not specified) | 98 nM | [1][2] |
| Cl-amidine | 0.8 µM | - | 6.2 µM | 5.9 µM | [3] |
Table 2: Inactivation Efficiency (kinact/KI) of Cl-amidine
| PAD Isozyme | kinact/KI (M-1min-1) | Source(s) |
| PAD1 | 37,000 | [5] |
| PAD2 | 1,200 | [5] |
| PAD3 | 2,000 | [5] |
| PAD4 | 13,000 | [3][5] |
Signaling Pathways and Cellular Effects
PAD4 plays a crucial role in the process of NETosis, a unique form of neutrophil cell death characterized by the release of neutrophil extracellular traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that trap and kill pathogens. A key initiating event in NETosis is the hypercitrullination of histones by PAD4, which leads to chromatin decondensation.[1][6]
This compound, by selectively inhibiting PAD4, effectively blocks histone H3 citrullination and subsequent NET formation induced by various stimuli, including cancer cells.[1] This targeted inhibition allows for the specific investigation of PAD4's role in inflammation, immunity, and cancer progression.
Cl-amidine, as a pan-PAD inhibitor, also inhibits NET formation.[6] However, its lack of selectivity makes it difficult to attribute the observed effects solely to the inhibition of PAD4, as other PAD isozymes may also be involved in the cellular processes under investigation.
Experimental Protocols
In Vitro PAD Enzyme Inhibition Assay
This protocol describes a general method to determine the inhibitory potency of compounds against PAD enzymes.
Objective: To measure the IC50 value of an inhibitor against a specific PAD isozyme.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
Substrate (e.g., Histone H3)
-
Assay Buffer: 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl2[6]
-
Test inhibitors (this compound, Cl-amidine) at various concentrations
-
Detection antibody (e.g., anti-citrullinated histone H3)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or fluorescent dye)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, add the PAD enzyme to the assay buffer.
-
Add the test inhibitors to the wells and pre-incubate for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate (Histone H3).
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction.
-
Detect the amount of citrullinated product using an ELISA-based method or Western blotting with a specific antibody against citrullinated histone H3.[6]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To assess the effect of PAD inhibitors on NET formation in neutrophils.
Materials:
-
Isolated primary neutrophils
-
Culture medium (e.g., RPMI-1640)
-
NET-inducing stimulus (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium ionophore, or cancer cell conditioned medium)[6]
-
Test inhibitors (this compound, Cl-amidine)
-
DNA stain for extracellular DNA (e.g., Sytox Green)
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed neutrophils in a multi-well plate.
-
Pre-treat the neutrophils with the test inhibitors or vehicle control for a specified time (e.g., 30-60 minutes).[6]
-
Stimulate the neutrophils with a NET-inducing agent.
-
Incubate for a period sufficient to induce NETosis (e.g., 4 hours).
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to stain the extracellular DNA of the NETs.
-
Visualize and quantify the NETs using fluorescence microscopy and image analysis software.
Logical Comparison of Inhibitor Specificity
The choice between this compound and Cl-amidine fundamentally depends on the research question.
-
For studying the specific role of PAD4: this compound is the superior choice due to its high selectivity. Its use allows for the confident attribution of observed effects to the inhibition of PAD4.
-
For investigating the overall effects of citrullination: Cl-amidine can be a useful tool when the goal is to inhibit multiple PAD isozymes simultaneously. However, deconvoluting the contribution of each isozyme to the observed phenotype can be challenging.
Conclusion
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BMS-P5 in Human vs. Mouse Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of BMS-P5, a selective peptidylarginine deiminase 4 (PAD4) inhibitor, in human and mouse cells. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.
This compound has emerged as a potent and selective inhibitor of PAD4, an enzyme implicated in the pathogenesis of various diseases, including cancer.[1][2][3] Its primary mechanism of action involves the inhibition of PAD4-mediated citrullination of histone H3, a critical step in the formation of neutrophil extracellular traps (NETs).[3][4] Excessive NET formation, or NETosis, has been linked to the progression of diseases such as multiple myeloma (MM).[4][5] This guide synthesizes the available data on the comparative efficacy of this compound in both human and murine models, with a focus on its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound in both human and mouse cells, as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Human Cells | Mouse Cells | Source |
| Cell Type | Peripheral blood neutrophils, RPMI-8226 MM cells | Bone marrow neutrophils, DP42 and 5TGM1 MM cells | [4] |
| Inhibitor | This compound, GSK-484 | This compound, Cl-amidine, GSK-484 | [4] |
| This compound Concentration | Not specified for direct comparison | 1 µM | [4] |
| Effect | Abrogation of MM-induced NET formation | Significant reduction of MM-stimulated PAD4-dependent NET formation and histone H3 citrullination | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Value | Source |
| Animal Model | Syngeneic mouse model of multiple myeloma (DP42 cells in C57BL/6xFVB/N mice) | [4] |
| This compound Dosage | 50 mg/kg | [1][3][4] |
| Administration | Oral gavage, twice daily | [1][4] |
| Treatment Outcome | - Significantly delayed appearance of symptoms- Significantly prolonged survival of MM-bearing mice- Reduced proportion and absolute number of MM cells | [1][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound in inhibiting MM-induced NET formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chuchangbiotech.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMS-P5 as a Preclinical Tool for Investigating Neuroendocrine Tumors
A Comparative Guide for Researchers
The study of neuroendocrine tumors (NETs) is a rapidly evolving field, demanding sophisticated tools to dissect the complex interplay of factors driving their progression. Recent evidence has implicated a process known as NETosis, the formation of Neutrophil Extracellular Traps (NETs), in the pathology of various cancers, including pancreatic neuroendocrine tumors[1]. This guide provides a comparative analysis of BMS-P5, a potent and specific PAD4 inhibitor, as a tool for studying the role of NETosis in NETs. Its performance is compared with other known PAD inhibitors, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their preclinical studies.
The Role of PAD4 and NETosis in Cancer Progression
Neutrophil Extracellular Traps are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. This process, termed NETosis, is critically dependent on the enzyme Peptidyl Arginine Deiminase 4 (PAD4)[2][3]. PAD4 catalyzes the citrullination of histones, a key step leading to chromatin decondensation and the expulsion of NETs[4]. While a crucial component of the innate immune response, aberrant NET formation has been linked to cancer progression, metastasis, and the creation of a pro-tumorigenic microenvironment[2][4][5]. Notably, the presence of NETs has been shown to be a predictor of postoperative recurrence in resectable nonfunctional pancreatic neuroendocrine tumors, establishing a direct link between this pathway and NET pathology[1].
This compound: A Selective PAD4 Inhibitor
This compound is a specific and orally active small molecule inhibitor of PAD4[4][5][6]. Its primary mechanism of action is the blockage of PAD4-mediated histone citrullination, thereby preventing the formation of NETs[5][6]. While extensively studied in the context of multiple myeloma, its specific action on the PAD4-NETosis axis makes it a highly relevant tool for investigating the role of this pathway in neuroendocrine tumors.
Comparative Analysis of PAD4 Inhibitors
This compound is one of several pharmacological tools available to probe the function of PAD4. A comparison with other commonly used inhibitors is essential for selecting the most appropriate compound for a given experimental design.
| Inhibitor | Target | Type | Key Characteristics |
| This compound | PAD4 | Selective, Orally Active | Potent and specific for PAD4 over other PAD isozymes. Demonstrates in vivo efficacy in delaying tumor progression in preclinical models.[2][6] |
| GSK-484 | PAD4 | Reversible, Selective | A selective and reversible PAD4 inhibitor. Has been shown to block NET formation in vitro and in vivo.[6] |
| Cl-amidine | Pan-PAD | Irreversible, Non-selective | A first-generation, irreversible inhibitor of multiple PAD isozymes. While effective at blocking NETosis, its lack of specificity can complicate data interpretation.[3] |
| YW3-56 | Pan-PAD | Irreversible | A potentiated pan-PAD inhibitor with improved in vitro and in vivo anti-tumor activity compared to Cl-amidine.[3] |
| TDFA | PAD4 | Irreversible, Selective | A highly potent and selective irreversible inhibitor of PAD4, demonstrating significant selectivity over other PAD isozymes.[7] |
Experimental Protocols
In Vitro NET Formation Assay
This protocol is designed to assess the ability of this compound and other inhibitors to block NET formation induced by cancer cells.
1. Cell Culture:
-
Culture neuroendocrine tumor cells (e.g., BON-1, QGP-1) to 80-90% confluency.
-
Isolate human or murine neutrophils from fresh blood using density gradient centrifugation.
2. Co-culture and Inhibition:
-
Pre-treat isolated neutrophils with varying concentrations of this compound, GSK-484, or Cl-amidine for 30 minutes.
-
Co-culture the pre-treated neutrophils with the neuroendocrine tumor cells for 4-8 hours. A positive control with a known NET inducer like PMA (phorbol 12-myristate 13-acetate) should be included.
3. Visualization and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for NET components using fluorescent antibodies against citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO), along with a DNA stain like DAPI.
-
Visualize using fluorescence microscopy and quantify the area of NETs relative to the number of neutrophils.
Western Blot for Histone Citrullination
This protocol measures the direct inhibitory effect of this compound on PAD4 activity within cells.
1. Cell Treatment and Lysis:
-
Treat neutrophils with the PAD4 inhibitors as described in the NET formation assay.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against citrullinated histone H3 (H3Cit).
-
Use an antibody against total histone H3 as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using an ECL substrate.
Visualizing the Mechanism of Action
To further elucidate the role of this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. frontiersin.org [frontiersin.org]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Role of Neutrophil Extracellular Traps (NETs) in Tumor Progression and Metastasis [frontiersin.org]
- 5. The Emerging Role of Neutrophil Extracellular Traps (NETs) in Tumor Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-P5: A Guide to its Cross-Reactivity with PAD Isozymes
This guide provides a detailed comparison of BMS-P5, a selective PAD4 inhibitor, against other peptidylarginine deiminase (PAD) isozymes. For researchers, scientists, and professionals in drug development, understanding the selectivity profile of such inhibitors is crucial for both mechanistic studies and therapeutic applications. This document summarizes key experimental data, outlines methodologies, and visualizes the inhibitor's role in relevant biological pathways.
Introduction to Peptidylarginine Deiminases (PADs)
Peptidylarginine deiminases are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to conformational changes in proteins. This can alter protein function, protein-protein interactions, and susceptibility to proteolysis.
There are five human PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD1-4 being catalytically active. These isozymes exhibit tissue-specific expression and have been implicated in various physiological and pathological processes. Notably, PAD2 and PAD4 are linked to autoimmune diseases like rheumatoid arthritis and lupus, as well as certain cancers, due to their role in inflammation and gene regulation. The citrullination of histones by PAD4, for example, is a key step in the formation of Neutrophil Extracellular Traps (NETs), a web-like structure of decondensed chromatin released by neutrophils to trap pathogens, which is also implicated in thrombosis and cancer progression.[1][2][3] The distinct roles of each isozyme underscore the need for selective inhibitors to dissect their specific functions and to develop targeted therapies.
This compound: A Selective PAD4 Inhibitor
This compound is an orally active, small-molecule inhibitor of PAD4.[1][4] It has been identified as a highly selective compound, making it a valuable tool for investigating the specific roles of PAD4. Experimental data demonstrates that this compound effectively blocks the formation of NETs induced by multiple myeloma (MM) cells and can delay disease progression in preclinical models.[4][5][6]
Comparative Inhibitory Activity of this compound
The selectivity of this compound for PAD4 over other active PAD isozymes is a key feature. The following table summarizes its in vitro potency, as indicated by the half-maximal inhibitory concentration (IC50).
| Compound | PAD1 (IC50) | PAD2 (IC50) | PAD3 (IC50) | PAD4 (IC50) | Selectivity Profile |
| This compound | Not specified, but selective over PAD1 | Not specified, but selective over PAD2 | Not specified, but selective over PAD3 | 98 nM | PAD4-selective |
Data sourced from available research indicating selectivity for PAD4 over PAD1, PAD2, and PAD3.[4][7]
Performance Comparison with Other PAD Inhibitors
To contextualize the performance of this compound, it is useful to compare it with other well-known PAD inhibitors that exhibit different selectivity profiles.
| Inhibitor | Target Isozyme(s) | Type | Key Characteristics |
| This compound | PAD4 | Reversible, Selective | Orally active; blocks NET formation in cancer models.[1][4][5] |
| GSK-484 | PAD4 | Reversible, Selective | A selective PAD4 inhibitor used in comparative studies.[1][5] |
| JBI-589 | PAD4 | Selective | A next-generation PAD4 inhibitor shown to suppress NET formation.[6][8] |
| Cl-amidine | Pan-PAD (PAD1, 2, 3, 4) | Irreversible, Non-selective | A widely used first-generation covalent pan-PAD inhibitor.[1][2][5] |
| BB-Cl-amidine | Pan-PAD | Irreversible, Non-selective | A second-generation pan-PAD inhibitor.[8][9] |
| AMF30a | PAD2 | Selective | A PAD2-specific inhibitor.[10][11] |
| Cl4-amidine | PAD3 | Selective | A PAD3-selective inhibitor.[9][10] |
Experimental Protocols
The determination of inhibitory potency against various PAD isozymes is critical for establishing a compound's selectivity. The following is a generalized protocol based on methods cited in the literature for assessing the activity of inhibitors like this compound.[5]
PAD Enzyme Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human PAD isozymes (PAD1, PAD2, PAD3, and PAD4).
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes.
-
Substrate: Recombinant histone H3.
-
Assay Buffer: 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl2.
-
Test compound (this compound) at various concentrations.
-
Primary Antibody: Anti-citrullinated histone H3 rabbit polyclonal antibody.
-
Secondary Antibody: HRP-conjugated or IRDye-conjugated donkey anti-rabbit IgG.
-
Detection system: ELISA plate reader or Western blot imaging system (e.g., Li-Cor).
Procedure:
-
The PAD enzyme (PAD1, PAD2, PAD3, or PAD4) is incubated with the substrate (histone H3) in the assay buffer.
-
The test compound, this compound, is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
The enzymatic reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the level of citrullinated histone H3 is quantified.
-
Quantification (Two Methods):
-
ELISA-based Assay: The reaction mixture is transferred to an ELISA plate coated to capture histone H3. The citrullinated histone is detected using the primary antibody followed by the HRP-conjugated secondary antibody and a colorimetric substrate. Absorbance is read on a plate reader.
-
Western Blotting: The reaction products are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with the anti-citrullinated histone H3 antibody, followed by an IRDye-conjugated secondary antibody. The signal is quantified using an imaging system.
-
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of this compound Mechanism of Action
The following diagrams illustrate the biological context in which this compound functions, specifically its role in inhibiting PAD4-mediated NET formation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of BMS-P5: A Comprehensive Procedural Guide
For researchers and professionals in the dynamic fields of scientific research and drug development, the proper management and disposal of chemical compounds like BMS-P5 are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, a selective and orally active peptidylarginine deiminase 4 (PAD4) inhibitor. By adhering to these procedures, laboratories can mitigate risks and uphold the highest standards of safety and environmental responsibility.
Understanding this compound: Properties and Safety Profile
This compound is a potent and selective inhibitor of PAD4 with an IC50 of 98 nM.[1][2] It is widely used in research to investigate the role of PAD4 in various biological processes, including the formation of neutrophil extracellular traps (NETs) in the context of diseases like multiple myeloma.[1][3][4] While specific toxicity data is not extensively detailed in publicly available sources, it is prudent to treat this compound as a potentially hazardous compound, consistent with standard practices for novel small molecule inhibitors.[5]
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 1550371-22-6 | [6][7] |
| Molecular Formula | C27H32N6O2 | [6][7] |
| Molecular Weight | 472.6 g/mol | [6] |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year, -20°C for 1 month | [7] |
Essential Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to comply with institutional and local regulations.[5][8]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Dispose of all solutions containing this compound, including unused stock solutions and experimental working solutions, in a designated liquid hazardous waste container.
-
The container must be leak-proof and compatible with the solvents used.
-
Never dispose of this compound solutions down the drain.[8]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents in the container (including solvents)
-
The approximate concentration of each component
-
The date of waste accumulation
Step 4: Storage of Chemical Waste
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
Step 5: Arranging for Disposal
Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Experimental Protocol: Preparation of this compound Stock Solution
To minimize waste, it is recommended to prepare stock solutions in appropriate concentrations and aliquot them for single use to avoid repeated freeze-thaw cycles.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.73 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[7]
This compound Mechanism of Action in Inhibiting NETosis
This compound functions as a selective inhibitor of PAD4, an enzyme crucial for the process of NETosis. The diagram below illustrates the simplified signaling pathway of PAD4-mediated NET formation and the inhibitory action of this compound.
Caption: Simplified pathway of PAD4-mediated NET formation and its inhibition by this compound.
By adhering to these comprehensive guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment while maintaining regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling BMS-P5
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of BMS-P5, a selective peptidylarginine deiminase 4 (PAD4) inhibitor. Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling potent, research-grade small molecules should be strictly followed. The following table summarizes the recommended personal protective equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, dust, or aerosols. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a ventilated enclosure. | Prevents inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE when unpacking the compound.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage conditions are -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Prepare solutions in a well-ventilated area, wearing all recommended PPE.
3. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures: Chemical Spill Response
In the event of a this compound spill, a prompt and coordinated response is essential to mitigate potential hazards. The following workflow outlines the key steps for managing a chemical spill.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
